N-(4-Bromobenzyl)cyclohexanamine hydrochloride
Description
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Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGDOOIQMPBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589500 | |
| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158371-88-0 | |
| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a valuable building block in pharmaceutical research and development. The core of this synthesis is a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process:
-
Reductive Amination: The initial and key step involves the reaction of 4-bromobenzaldehyde with cyclohexylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine, N-(4-Bromobenzyl)cyclohexanamine. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2][3]
-
Hydrochloride Salt Formation: The resulting free base, N-(4-Bromobenzyl)cyclohexanamine, is then converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for pharmaceutical applications.[4][5]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base)
Materials:
-
4-Bromobenzaldehyde
-
Cyclohexylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 equivalent) in methanol (approximately 5-10 mL per gram of aldehyde). To this solution, add cyclohexylamine (1.0-1.2 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the organic product.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine as an oil or solid.
-
-
Purification (Optional but Recommended): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base.
Step 2: Synthesis of this compound
Materials:
-
N-(4-Bromobenzyl)cyclohexanamine (from Step 1)
-
Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride.
Procedure:
-
Salt Formation: Dissolve the purified N-(4-Bromobenzyl)cyclohexanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 equivalents) dropwise. Alternatively, bubble dry hydrogen chloride gas through the solution.
-
A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.
Data Presentation
The following table provides a template for the quantitative data that should be collected during the synthesis.
| Parameter | 4-Bromobenzaldehyde | Cyclohexylamine | Sodium Borohydride | N-(4-Bromobenzyl)cyclohexanamine | N-(4-Bromobenzyl)cyclohexanamine HCl |
| Molecular Weight ( g/mol ) | 185.02 | 99.17 | 37.83 | 268.19 | 304.65 |
| Equivalents | 1.0 | 1.1 | 1.5 | - | - |
| Moles (mmol) | [To be filled] | [To be filled] | [To be filled] | [Theoretical] | [Theoretical] |
| Mass (g) | [To be filled] | [To be filled] | [To be filled] | [Experimental] | [Experimental] |
| Volume (mL) | N/A | [To be filled] | N/A | N/A | N/A |
| Yield (%) | - | - | - | [To be filled] | [To be filled] |
| Purity (%) | >98% | >99% | >98% | [To be filled] | >95%[6] |
| Appearance | White solid | Colorless liquid | White powder | [Oil/Solid] | White solid |
*Note: This table is a template. The values in italics are to be determined experimentally.
Characterization Data (Expected)
While specific experimental spectra for this compound were not found in the literature, the following are the expected characteristic signals based on its structure:
-
¹H NMR:
-
Aromatic protons (4H): Two doublets in the aromatic region (approx. δ 7.2-7.6 ppm).
-
Benzyl CH₂ (2H): A singlet or AB quartet around δ 3.5-4.0 ppm.
-
Cyclohexyl CH (1H): A multiplet around δ 2.5-3.0 ppm.
-
Cyclohexyl CH₂ (10H): A series of broad multiplets in the aliphatic region (approx. δ 1.0-2.0 ppm).
-
N-H proton (1H): A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt, this peak may be shifted downfield.
-
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of δ 120-140 ppm, including the carbon attached to bromine (C-Br) at a characteristic chemical shift.
-
Benzyl CH₂: A signal around δ 50-55 ppm.
-
Cyclohexyl CH: A signal around δ 55-60 ppm.
-
Cyclohexyl CH₂: Several signals in the aliphatic region (δ 20-35 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ for the free base. For the hydrochloride salt, this will be a broad and strong absorption in the 2400-2800 cm⁻¹ region due to the R₂NH₂⁺ stretch.
-
C-H stretches (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) for the free base at m/z 267 and 269 in an approximately 1:1 ratio, which is characteristic of the presence of a single bromine atom. The spectrum of the hydrochloride salt may not show the molecular ion of the salt itself but rather that of the free base after loss of HCl.
-
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and decisions in the synthesis process.
Caption: Logical workflow for the synthesis of this compound.
This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers and drug development professionals can use this information to develop a robust and efficient synthetic route for this important chemical intermediate. It is always recommended to perform small-scale trial reactions to optimize the conditions for yield and purity before scaling up the synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (CAS No. 1158371-88-0). Due to the limited availability of direct experimental data for this specific compound, this guide integrates computational predictions, data from structurally similar analogs, and detailed, standardized experimental protocols for the determination of key physicochemical parameters. This approach offers a robust framework for researchers initiating studies on this and related molecules. The guide includes structured data tables, detailed methodologies for crucial experiments, and workflow diagrams to support laboratory investigations.
Introduction
This compound is a secondary amine hydrochloride. Its structure, featuring a cyclohexyl ring and a bromobenzyl group, suggests potential applications in medicinal chemistry and materials science, where such scaffolds are common. The bromine atom provides a site for further functionalization, and the amine group's basicity is critical for its interaction with biological systems and its formulation as a hydrochloride salt.
Accurate characterization of physicochemical properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) is fundamental in drug discovery and development. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.[1][2]
This guide serves as a foundational resource for researchers, providing the available data and the necessary experimental frameworks to fully characterize this compound.
Physicochemical Properties
Direct experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data for the target compound and experimental data for structurally related analogs to provide context.
Data for this compound
| Property | Value | Source / Method |
| CAS Number | 1158371-88-0 | [3] |
| Molecular Formula | C₁₃H₁₉BrClN | [3] |
| Molecular Weight | 304.65 g/mol | [3] |
| Computed LogP | 4.2932 | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
Data for Structurally Analogous Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |
| Cyclohexylamine | 99.17 | -17.7 | 134.5 | 10.64 | 1.49 |
| 4-Bromobenzylamine hydrochloride | 222.51 | Not Available | Not Available | Not Available | Not Available |
| Cyclohexylamine hydrochloride | 135.64 | High-melting solid | Not Available | Not Available | Not Available |
Experimental Protocols
The following sections detail standardized protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point provides an indication of purity and is a fundamental physical property.[4] For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically cause a depression and broadening of the melting range.[5]
Methodology: Capillary Melting Point Method [6]
-
Sample Preparation: The sample must be completely dry and in a fine powdered form.[4] If the sample is coarse, it should be crushed using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the closed end. This process can be aided by dropping the capillary through a long glass tube to ensure tight packing.[7] The final packed sample height should be 2-3 mm.[7]
-
Measurement:
-
The capillary tube is placed in a calibrated melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/min) is used to get a preliminary range.[5]
-
For an accurate measurement, a new sample is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C/min.[5]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Both kinetic and thermodynamic solubility assays are valuable in drug discovery.
Methodology: Shake-Flask Method for Thermodynamic Solubility [9]
-
Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[9]
-
Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The solubility is reported in units such as mg/mL or µM.
pKa Determination
The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[10][11] For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms.
Methodology: Potentiometric Titration [11][12][13]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1-10 mM).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Nitrogen may be purged through the solution to remove dissolved carbon dioxide.[12]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.[12]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point (the point of greatest slope) is determined, often by analyzing the first or second derivative of the curve.[14] The pKa is the pH at the half-equivalence point.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an organic phase (typically n-octanol) and an aqueous phase.[15] It is a key indicator of a drug's ability to cross cell membranes.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [16][17]
-
Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[18]
-
Calibration: A series of reference compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.
-
LogP Calculation: The retention time of the target compound is measured, its k' is calculated, and its LogP value is interpolated from the calibration curve.
Visualizations
The following diagrams illustrate standard workflows and relationships relevant to the physicochemical characterization of a research compound.
Caption: Experimental workflow for physicochemical characterization.
Caption: Relationship between physicochemical properties and ADME.
References
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. carewellpharma.in [carewellpharma.in]
- 3. chemscene.com [chemscene.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. scispace.com [scispace.com]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
In-depth Technical Guide: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
Notice: Following a comprehensive review of available scientific literature and databases, it has been determined that there is currently no publicly available information regarding the mechanism of action, pharmacological properties, or biological activity of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. The information presented herein is based on the limited data available from chemical suppliers and computational models.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₃H₁₉BrClN.[1] It is the hydrochloride salt of N-(4-Bromobenzyl)cyclohexanamine. The base compound, N-(4-Bromobenzyl)cyclohexanamine, has a molecular weight of 268.19 g/mol .[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrClN | [1] |
| Molecular Weight | 304.65 g/mol | [1] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1][2] |
| logP | 4.2932 | [1] |
| Hydrogen Bond Acceptors | 1 | [1][2] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Rotatable Bonds | 3 | [1][2] |
Mechanism of Action
No experimental data is available to define the mechanism of action for this compound.
The structural components of the molecule, a cyclohexanamine and a bromobenzyl group, are found in various biologically active compounds. However, the specific combination and arrangement in this compound do not correspond to any well-characterized pharmacological agent for which a mechanism of action has been elucidated in the public domain.
Potential Signaling Pathways (Hypothetical)
Given the absence of experimental data, any discussion of signaling pathways is purely speculative and based on the general activities of structurally related classes of compounds. Without any biological data, it is not possible to create a meaningful signaling pathway diagram.
Experimental Protocols
No published studies containing experimental protocols for this compound were identified.
Logical Relationships and Data Flow
Due to the lack of experimental data, a diagram illustrating experimental workflows or logical relationships concerning the mechanism of action of this compound cannot be constructed. A basic representation of the information available is provided below.
Caption: Availability of information for the subject compound.
Conclusion
This technical guide highlights the significant gap in the scientific literature regarding the biological effects of this compound. While its chemical properties are documented by suppliers, its mechanism of action, potential therapeutic applications, and associated signaling pathways remain uninvestigated. Further research, including in vitro binding assays, cellular functional assays, and in vivo studies, is required to elucidate the pharmacological profile of this compound. Without such data, any discussion of its mechanism of action remains speculative. Researchers and drug development professionals are encouraged to undertake foundational research to characterize this molecule.
References
Technical Guide: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride (CAS 1158371-88-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the chemical compound with CAS number 1158371-88-0, identified as N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to the limited availability of public domain data, this guide summarizes the core identifiable information, including its chemical structure and basic physicochemical properties. At present, in-depth experimental data, detailed biological activity, and associated signaling pathways have not been reported in accessible scientific literature or patents. This document will be updated as new information becomes available.
Chemical Identity and Structure
The compound registered under CAS number 1158371-88-0 is chemically known as this compound.[1][2] Its structure consists of a cyclohexylamine moiety where the amine group is substituted with a 4-bromobenzyl group. The compound is supplied as a hydrochloride salt.
Chemical Structure:
References
An In-depth Technical Guide to N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This technical guide provides essential information regarding the molecular properties of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.
Data Presentation
The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₃H₁₉BrClN[1][2][3] |
| Molecular Weight | 304.65 g/mol [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the research context and are not detailed in this general guide. Researchers should refer to specific literature or internal standard operating procedures for methodologies.
Mandatory Visualization
To elucidate the structural components of this compound, a logical relationship diagram is provided. This visualization deconstructs the chemical name into its constituent functional groups, offering a clear overview of its molecular architecture.
Caption: Logical breakdown of this compound's structure.
References
Potential Research Applications of N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Technical Guide
Disclaimer: The following technical guide details the potential research applications of N-(4-Bromobenzyl)cyclohexanamine hydrochloride based on the analysis of its structural motifs and the known biological activities of analogous compounds. To date, there is a notable absence of published research specifically investigating the biological effects or therapeutic potential of this compound. The information presented herein is intended to serve as a scientifically-grounded foundation for future research endeavors.
Introduction
This compound is a secondary amine containing a cyclohexanamine moiety and a 4-bromobenzyl group. While this specific molecule is not well-characterized in the scientific literature, its structural components are present in a variety of biologically active compounds. This guide will explore the potential research applications of this compound by examining the pharmacology of these related molecules. The primary areas of interest for this compound are hypothesized to be within the central nervous system (CNS), cardiovascular system, and oncology.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is compiled from chemical vendor and database information.[1]
| Property | Value |
| CAS Number | 1158371-88-0 |
| Molecular Formula | C₁₃H₁₉BrClN |
| Molecular Weight | 304.65 g/mol |
| Topological Polar Surface Area (TPSA) | 12.03 Ų |
| logP (calculated) | 4.29 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 3 |
Potential Research Applications
The potential research applications of this compound are inferred from the known activities of compounds containing either the cyclohexanamine or the 4-bromobenzyl moiety.
Central Nervous System (CNS) Research
The arylcyclohexylamine scaffold is a well-established pharmacophore in neuroscience research, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[2] These compounds, such as ketamine and phencyclidine, are known for their dissociative anesthetic and psychoactive properties.[2] The cyclohexanamine portion of the target molecule suggests potential for interaction with CNS receptors.
Furthermore, benzylamine derivatives have been explored as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] Inhibition of these transporters is a key mechanism in the treatment of various psychiatric and neurological disorders.
Potential areas of investigation include:
-
NMDA Receptor Antagonism: Screening for binding affinity and functional antagonism at the NMDA receptor could reveal potential applications in research related to depression, anesthesia, and neuroprotection.
-
Dopamine and Serotonin Transporter Inhibition: Investigating the compound's ability to inhibit dopamine and serotonin reuptake could suggest its utility as a tool compound for studying mood disorders, addiction, and Parkinson's disease.[3][5]
Cardiovascular Research
Cyclohexylaralkylamine derivatives have been synthesized and evaluated for their cardiovascular activity.[6] Specifically, compounds related to perhexiline have shown potential as α-adrenolytic agents and calcium channel blockers.[6][7]
Potential areas of investigation include:
-
α-Adrenergic Receptor Blockade: Evaluation of the compound's effect on α-adrenergic receptors could indicate potential for research into hypertension and other cardiovascular conditions.
-
Calcium Channel Modulation: Assessing the compound's ability to block calcium channels may suggest applications in the study of angina and cardiac arrhythmias.
Anticancer Research
The 4-bromobenzyl group is a versatile building block in the synthesis of compounds with potential therapeutic activities, including anticancer agents.[8] For instance, the 4-bromobenzyl moiety has been incorporated into molecules designed as dual topoisomerase I and II inhibitors.
Potential areas of investigation include:
-
Cytotoxicity Screening: Initial screening against a panel of cancer cell lines would be a crucial first step in determining any potential anticancer activity.
-
Topoisomerase Inhibition Assays: If cytotoxic activity is observed, subsequent assays to determine the mechanism of action, such as topoisomerase I and II inhibition, would be warranted.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for structurally related compounds to provide a context for potential potency.
Table 1: Binding Affinities (Ki, nM) of Arylcyclohexylamine Derivatives at CNS Targets
| Compound | NMDA Receptor | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Reference |
| Ketamine | 600 | >10,000 | >10,000 | [2] |
| Phencyclidine | 50 | 213 | 223 | [2] |
| N-substituted tropane analogue | - | 8.5 | >10,000 | [3] |
| (S)-Citalopram derivative | - | - | 3 | [4] |
Table 2: Functional Activity (IC50, nM) of Related Compounds
| Compound | Dopamine Uptake Inhibition | Calcium Channel Blockade | α-Adrenergic Blockade | Reference |
| N-substituted tropane analogue | 10 | - | - | [3] |
| Perhexiline derivative | - | 1,200 | 500 | [6] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is via reductive amination.
Materials:
-
Cyclohexanone
-
4-Bromobenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dichloroethane, add 4-bromobenzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine free base.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for this compound.
Caption: Proposed experimental workflow for synthesis and screening.
Caption: Hypothetical mechanism of dopamine transporter inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel and high affinity fluorescent ligands for the serotonin transporter based on (s)-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological properties of "soft drug" derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a secondary amine hydrochloride salt. While its specific applications and biological activities are not extensively documented in publicly available scientific literature, this technical guide consolidates the existing data on its chemical and physical properties. Due to the limited information, this review also includes data on structurally related compounds to provide a broader context for potential research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its free base form is presented below. This data is primarily sourced from chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | N-(4-bromobenzyl)cyclohexanamine;hydrochloride | ChemScene[1] |
| CAS Number | 1158371-88-0 | ChemScene[1] |
| Molecular Formula | C₁₃H₁₉BrClN | ChemScene[1] |
| Molecular Weight | 304.65 g/mol | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
| SMILES | C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |
| logP | 4.2932 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
N-(4-bromobenzyl)cyclohexanamine (Free Base)
| Property | Value | Source |
| CAS Number | 70000-61-2 | ChemScene[2] |
| Molecular Formula | C₁₃H₁₈BrN | ChemScene[2] |
| Molecular Weight | 268.19 g/mol | ChemScene[2] |
| Purity | ≥95% | ChemScene[2] |
| SMILES | C1CCC(CC1)NCC2=CC=C(C=C2)Br | ChemScene[2] |
| logP | 3.8714 | ChemScene[2] |
Synthesis and Experimental Protocols
One patent describes a general method for preparing halogenated primary amines, such as 4-bromobenzylamine, by hydrogenating a halogenated oxime under anhydrous conditions in the presence of a catalyst.[3] This primary amine could then potentially be used as a precursor in the synthesis of N-(4-Bromobenzyl)cyclohexanamine.
A general workflow for a potential synthesis via reductive amination is depicted below.
Biological Activity and Potential Applications
There is a significant lack of published research on the biological activity, pharmacology, and toxicology of this compound.
However, the core structure, a substituted benzylamine attached to a cyclohexyl ring, is found in compounds with a wide range of biological activities. For instance, cyclohexylamine itself is a building block for pharmaceuticals like mucolytics, analgesics, and bronchodilators.[4] The benzylamine moiety is also a common pharmacophore.
Given the structural similarities to known bioactive molecules, this compound could be investigated for a variety of potential applications, including but not limited to:
-
Sigma Receptor Modulation: The N-benzylcyclohexanamine scaffold is present in some sigma receptor ligands.[5][6][7] Sigma receptors are implicated in a variety of neurological disorders, making this a potential area of investigation.
-
Neuroprotective Effects: Substituted benzylamines and related structures have been explored for their neuroprotective properties.[8][9][10]
-
Antimicrobial Activity: Amine derivatives are a well-established class of antimicrobial agents.[11]
Toxicology
No specific toxicological data for this compound was found. For the parent compound, cyclohexylamine, the acute oral LD50 in rats is reported as 0.71 ml/kg, and it is considered corrosive.[4] Long-term toxicity studies have been conducted on cyclohexylamine hydrochloride in rats and mice.[12] Any research involving this compound should be conducted with appropriate safety precautions, assuming it may have corrosive and toxic properties.
Conclusion and Future Directions
The currently available information on this compound is limited to its basic chemical and physical properties. There is a clear need for further research to elucidate its synthesis, pharmacological activity, and toxicological profile. Researchers interested in this compound could focus on:
-
Developing and publishing a detailed, optimized synthesis protocol.
-
Screening for biological activity, with a potential focus on CNS targets like sigma receptors, based on its structural motifs.
-
Conducting in vitro and in vivo studies to determine its pharmacological and toxicological profile.
This technical guide serves as a starting point for researchers and drug development professionals, highlighting the current knowledge gap and suggesting potential avenues for future investigation. The lack of comprehensive data underscores the opportunity for novel research in this area.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Document: Synthesis and sigma receptor affinity of spiro[[2]benzopyran-1,1-cyclohexanes] with an exocyclic amino moiety in the 3-position (CHEMBL4673... - ChEMBL [ebi.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cyclohexyl amine, 108-91-8 [thegoodscentscompany.com]
Navigating the Synthesis and Handling of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a substituted benzylamine derivative of interest in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and a logical workflow for the management of this compound from acquisition to disposal.
Physicochemical and Toxicological Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1158371-88-0 | ChemScene[1] |
| Molecular Formula | C₁₃H₁₉BrClN | ChemScene[1] |
| Molecular Weight | 304.65 g/mol | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
Table 2: Summary of Known Hazards for Related Compounds
| Hazard | Description | Affected Compound | Source |
| Skin Irritation | Causes skin irritation. | N-(3-Bromobenzyl)cyclohexanamine hydrochloride | AK Scientific, Inc.[2] |
| Serious Eye Irritation | Causes serious eye irritation. | N-(3-Bromobenzyl)cyclohexanamine hydrochloride | AK Scientific, Inc.[2] |
| Respiratory Irritation | May cause respiratory irritation. | N-(3-Bromobenzyl)cyclohexanamine hydrochloride | AK Scientific, Inc.[2] |
| Acute Oral Toxicity | Harmful if swallowed. | Cyclohexylamine | Fisher Scientific[3] |
| Acute Dermal Toxicity | Toxic in contact with skin. | Cyclohexylamine | Fisher Scientific[3] |
| Skin Corrosion/Burns | Causes severe skin burns and eye damage. | Cyclohexylamine | Fisher Scientific[3] |
Table 3: Toxicological Data for Cyclohexylamine (as a Surrogate)
| Metric | Value | Species | Route | Source |
| LD50 (Oral) | 432 mg/kg bw | Rat | Oral | Human health tier II assessment |
| LD50 (Dermal) | 275 mg/kg bw | Rabbit | Dermal | Human health tier II assessment |
Disclaimer: The toxicological data presented above is for cyclohexylamine and is provided as a surrogate due to the absence of specific data for this compound. This information should be used for preliminary risk assessment and does not replace the need for a compound-specific toxicological evaluation.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards of skin, eye, and respiratory irritation, and the potential for more severe effects as indicated by related compounds, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Table 4: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect against serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of work. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent respiratory tract irritation.[2] |
Experimental Protocols: A Framework for Safety Assessment
While specific experimental protocols for the safety assessment of this compound are not published, standard toxicological assays should be considered for a comprehensive evaluation. These would typically include:
-
In vitro cytotoxicity assays: Using relevant cell lines to determine the concentration at which the compound induces cell death.
-
Skin and eye irritation studies: Following OECD guidelines (e.g., OECD 404 for dermal irritation and OECD 405 for eye irritation) using in vitro or, if necessary, in vivo models.
-
Genotoxicity assays: Such as the Ames test (OECD 471) to assess the mutagenic potential of the compound.
-
Acute toxicity studies: To determine the LD50 via relevant routes of exposure (e.g., oral, dermal) in animal models, if deemed necessary and ethically justified.
Logical Workflow for Safe Handling
The following diagram illustrates a comprehensive workflow for the safe management of this compound within a research environment.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 5: First Aid Procedures
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | AK Scientific, Inc.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | AK Scientific, Inc.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | AK Scientific, Inc.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | AK Scientific, Inc.[2] |
Storage and Disposal
Proper storage and disposal are essential to maintain the stability of the compound and to prevent environmental contamination.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[2]
Conclusion
While this compound presents an opportunity for advancements in drug discovery, its handling requires a cautious and informed approach. The information compiled in this guide, derived from data on the compound and its structural analogs, provides a robust framework for its safe utilization in a research setting. Adherence to these guidelines, including the consistent use of personal protective equipment, proper engineering controls, and a comprehensive understanding of emergency procedures, is imperative for safeguarding the health and safety of all personnel involved in its handling and experimentation. Further compound-specific toxicological studies are recommended to fully elucidate its safety profile.
References
Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (C₁₃H₁₉BrClN, MW: 304.65 g/mol )[1]. The described method is centered on the robust and highly efficient reductive amination of cyclohexanone with 4-bromobenzylamine, followed by conversion to the hydrochloride salt. This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural explanations, justifications for methodological choices, and guidance on product purification and characterization to ensure a high degree of purity and reproducibility.
Introduction and Scientific Principle
N-(4-Bromobenzyl)cyclohexanamine is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly within medicinal chemistry and materials science. The introduction of the bromobenzyl moiety provides a reactive handle for subsequent cross-coupling reactions, while the cyclohexanamine core is a common scaffold in pharmacologically active compounds.
The synthesis detailed herein employs the principle of reductive amination , a cornerstone of C-N bond formation in organic synthesis.[2][3] This one-pot reaction elegantly combines two distinct chemical events:
-
Iminium Ion Formation: The initial step involves the reaction between the carbonyl group of cyclohexanone and the primary amine of 4-bromobenzylamine. Under mildly acidic conditions, this condensation reaction forms a Schiff base, which is protonated to an electrophilic iminium ion intermediate.[4] The use of a catalytic amount of acetic acid is crucial as it facilitates the dehydration step required for imine formation without being strongly acidic enough to protonate and deactivate the starting amine.
-
In-Situ Reduction: The iminium ion is highly susceptible to reduction by a hydride source. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4] Its steric bulk and attenuated reactivity prevent the significant reduction of the starting ketone (cyclohexanone), thereby minimizing the formation of cyclohexanol as a byproduct and simplifying purification.[4]
Following the successful synthesis of the free amine base, it is converted to its hydrochloride salt. This transformation is often essential for improving the compound's stability, crystallinity, and handling characteristics, making it more suitable for storage and downstream applications.
Experimental Protocol
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the reduction step.
| Reagent/Material | Grade | Supplier Example |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich |
| 4-Bromobenzylamine | ≥98% | Combi-Blocks |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade, ≥97% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | Anhydrous, ≥99.8% | Fisher Scientific |
| Glacial Acetic Acid (AcOH) | ACS Grade, ≥99.7% | VWR |
| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house preparation |
| Brine (Saturated NaCl) | Aqueous Solution | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Ethyl Acetate & Hexanes | HPLC Grade | For Chromatography |
Required Equipment
-
Round-bottom flasks and glass stoppers
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber
-
Buchner funnel and vacuum flask
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(4-Bromobenzyl)cyclohexanamine HCl.
Step-by-Step Procedure
Part A: Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base)
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq, 1.96 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir the solution until homogeneous.
-
Amine Addition: Add 4-bromobenzylamine (1.05 eq, 3.91 g, 21.0 mmol) to the flask.
-
Iminium Formation: Add glacial acetic acid (1.2 eq, 1.44 g, 24.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 30 minutes.[4]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30.0 mmol) in three equal portions over 15 minutes. The addition may be slightly exothermic; maintain the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (eluent: 20% ethyl acetate in hexanes) until the starting amine spot is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Part B: Purification and Hydrochloride Salt Formation
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-(4-Bromobenzyl)cyclohexanamine free base (MW: 268.19 g/mol )[5].
-
Salt Formation: Dissolve the purified free base in 50 mL of diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate is consistently formed and the solution becomes slightly acidic (test with pH paper).
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool to 0-5 °C for another 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum at 40 °C to a constant weight.
Quantitative Data and Expected Results
The following table outlines the stoichiometry for a typical 20.0 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount (g) | Moles (mmol) |
| Cyclohexanone | 98.14 | 1.0 | 1.96 | 20.0 |
| 4-Bromobenzylamine | 186.05 | 1.05 | 3.91 | 21.0 |
| Acetic Acid | 60.05 | 1.2 | 1.44 | 24.0 |
| NaBH(OAc)₃ | 211.94 | 1.5 | 6.36 | 30.0 |
| Parameter | Expected Result |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | ≥98%[6] |
| Melting Point | Not widely reported; a similar compound, N-(2-Amino-5-bromobenzyl)-N-methylcyclohexanamine dihydrochloride, melts at 202-212 °C, suggesting a high melting point is expected.[6] |
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group (around 7.2-7.5 ppm), the benzylic methylene protons (a singlet or AB quartet around 3.7 ppm), and a complex series of multiplets for the cyclohexyl protons (typically between 1.0-3.0 ppm).[7]
-
¹³C NMR: The carbon spectrum will confirm the presence of the expected number of aromatic and aliphatic carbons. Key signals include the benzylic carbon (~55 ppm) and the carbon of the cyclohexyl ring attached to the nitrogen (~58-60 ppm).
-
Mass Spectrometry (MS-ESI+): Analysis of the free base should show a prominent molecular ion cluster for [M+H]⁺ corresponding to the bromine isotopic pattern (m/z 268/270).
-
Purity by HPLC: High-Performance Liquid Chromatography can be employed to determine the final purity of the compound, ensuring the absence of starting materials and byproducts.[6]
Safety and Handling Precautions
-
This protocol must be performed in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
4-Bromobenzylamine and its hydrochloride salt are classified as irritants; avoid contact with skin and eyes.[8]
-
Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench with care.
-
All chemical waste should be disposed of in accordance with institutional and local regulations.
References
- 1. chemscene.com [chemscene.com]
- 2. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Bromobenzyl)cyclohexanamine hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a versatile scaffold for medicinal chemistry research, offering a unique combination of a flexible cyclohexanamine moiety and a synthetically tractable bromobenzyl group. While this specific molecule is primarily available as a research chemical with limited documented biological activity, its structural components are present in a variety of pharmacologically active agents. These notes provide a comprehensive overview of the potential applications of this compound as a foundational structure for the development of novel therapeutics, particularly in the area of oncology. Detailed, hypothetical protocols for the synthesis of derivatives and their subsequent biological evaluation are presented to guide researchers in exploring the therapeutic potential of this chemical entity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for the proper handling, storage, and characterization of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1158371-88-0 | [1] |
| Molecular Formula | C₁₃H₁₉BrClN | [1] |
| Molecular Weight | 304.65 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in methanol and DMSO | General chemical knowledge |
| Storage | Store at room temperature in a dry, well-ventilated place | [1] |
Potential Medicinal Chemistry Applications
The N-(4-Bromobenzyl)cyclohexanamine scaffold holds significant promise for the development of novel therapeutic agents. The presence of the 4-bromophenyl group allows for a variety of synthetic modifications through cross-coupling reactions, enabling the exploration of a broad chemical space. Structurally related molecules incorporating a 4-bromobenzyl moiety have been investigated as potential anticancer agents. For instance, derivatives of 2-(4-bromobenzyl) tethered to a thieno[2,3-d]pyrimidine core have shown potent antiproliferative activity against cancer cell lines, acting as dual topoisomerase-I/II inhibitors[2].
Based on these precedents, this compound can serve as a valuable starting point for the design and synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The cyclohexanamine portion can be tailored to occupy hydrophobic pockets within the ATP-binding site of various kinases, while the bromobenzyl moiety can be functionalized to introduce groups that form key hydrogen bonds or other interactions with the enzyme.
Synthetic Protocol: Diversification of the N-(4-Bromobenzyl)cyclohexanamine Scaffold
The following protocol describes a general method for the derivatization of the N-(4-Bromobenzyl)cyclohexanamine scaffold via Suzuki cross-coupling, a powerful and widely used reaction in medicinal chemistry.
Objective: To synthesize a library of N-(aryl-benzyl)cyclohexanamine derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Various boronic acids (e.g., phenylboronic acid, 3-pyridinylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Addition of Reagents: Add the desired boronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
Application Notes and Protocols for the Experimental Design of N-(4-Bromobenzyl)cyclohexanamine hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the initial characterization of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a novel compound with potential neuropharmacological activity. Due to the limited existing data on this specific molecule, a systematic, multi-tiered approach is proposed, beginning with computational prediction of potential biological targets, followed by a series of in vitro assays to determine its binding affinity, functional activity, and preliminary safety profile. The protocols detailed herein are designed to guide researchers in the systematic evaluation of this and similar novel chemical entities.
Introduction
This compound is a synthetic organic compound. Its structural similarity to known neuroactive compounds, such as certain monoamine reuptake inhibitors and G-protein coupled receptor (GPCR) ligands, suggests that it may interact with targets within the central nervous system (CNS). This document outlines a logical progression of experiments to elucidate the pharmacological profile of this compound.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for understanding the compound's potential for oral bioavailability and CNS penetration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrClN | [1] |
| Molecular Weight | 304.65 g/mol | [1] |
| Purity | ≥95-98% | [1][2][3] |
| IUPAC Name | N-(4-bromobenzyl)cyclohexanamine;hydrochloride | [2] |
| InChI Key | RBWGDOOIQMPBDU-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1][4] |
| logP | 4.29 | [1] |
| Hydrogen Bond Donors | 1 | [1][4] |
| Hydrogen Bond Acceptors | 1 | [1][4] |
| Rotatable Bonds | 3 | [1][4] |
Experimental Workflow
A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. The proposed workflow is depicted in the following diagram.
Caption: A tiered experimental workflow for the characterization of a novel compound.
Tier 1: In Silico and Primary Screening Protocols
In Silico Target Prediction
Objective: To predict potential biological targets of this compound based on its chemical structure.
Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.
-
Utilize various computational tools and databases (e.g., SwissTargetPrediction, SuperPred, ChEMBL) to predict potential protein targets.[5][6][7]
-
Analyze the predicted targets, focusing on those with high prediction scores and relevance to CNS disorders.
Primary Radioligand Binding Screen
Objective: To experimentally screen the compound against a panel of CNS-relevant receptors and transporters to identify initial hits.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a single-concentration (e.g., 10 µM) competitive radioligand binding assay against a panel of receptors and transporters.[8][9][10][11] The panel should ideally include:
-
Membrane preparations from cells expressing the target of interest or from tissue homogenates are incubated with a specific radioligand and the test compound.
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at the tested concentration.
Table 2: Hypothetical Primary Binding Screen Results (% Inhibition at 10 µM)
| Target | % Inhibition |
| Dopamine Transporter (DAT) | 85% |
| Norepinephrine Transporter (NET) | 78% |
| Serotonin Transporter (SERT) | 45% |
| Sigma-1 Receptor (σ1) | 92% |
| Adrenergic α2 Receptor | 65% |
| 5-HT2A Receptor | 30% |
Monoamine Oxidase (MAO) Enzyme Inhibition Assay
Objective: To determine if the compound inhibits the activity of MAO-A or MAO-B.
Protocol:
-
Utilize a commercially available MAO inhibitor screening kit or a spectrophotometric/fluorometric method.[24][25][26][27][28]
-
Recombinant human MAO-A and MAO-B enzymes are incubated with a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the presence and absence of the test compound.[24][26]
-
The formation of the product is monitored over time by measuring the change in absorbance or fluorescence.
-
Calculate the percent inhibition of enzyme activity.
Tier 2: Secondary and Functional Assay Protocols
Dose-Response Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for the primary "hit" targets identified in the primary screen.
Protocol:
-
For each target showing significant inhibition in the primary screen, perform a competitive radioligand binding assay with a range of concentrations of this compound.[8][10]
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) value from the curve.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Table 3: Hypothetical Binding Affinities (Ki) for this compound
| Target | Ki (nM) |
| Sigma-1 Receptor (σ1) | 15 |
| Dopamine Transporter (DAT) | 55 |
| Norepinephrine Transporter (NET) | 120 |
| Adrenergic α2 Receptor | 350 |
Functional Assays
5.2.1. Neurotransmitter Uptake Inhibition Assay
Objective: To assess the functional effect of the compound on monoamine transporter activity.
Protocol:
-
Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters (e.g., HEK293-hDAT).[16][29][30][31]
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).
-
After a defined incubation period, terminate the uptake and lyse the cells.
-
Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Determine the IC50 for the inhibition of neurotransmitter uptake.[29][31]
5.2.2. Second Messenger Assays (for GPCRs)
Objective: To determine if the compound acts as an agonist or antagonist at the identified GPCR targets.
Protocol (for a Gαi-coupled receptor like the α2-adrenergic receptor):
-
Use a cell line expressing the target receptor (e.g., CHO-hα2A).
-
To test for agonist activity, treat the cells with increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit (e.g., HTRF, ELISA).[32][33][34]
-
To test for antagonist activity, pre-incubate the cells with the test compound and then stimulate with a known agonist. Measure the inhibition of the agonist-induced response.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cs230.stanford.edu [cs230.stanford.edu]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. multispaninc.com [multispaninc.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. bioivt.com [bioivt.com]
- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 19. bioivt.com [bioivt.com]
- 20. revvity.com [revvity.com]
- 21. revvity.com [revvity.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 26. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bioassaysys.com [bioassaysys.com]
- 28. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Homogeneous Assays of Second Messenger Signaling and Hormone Secretion Using Thermofluorimetric Methods That Minimize Calibration Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 33. revvity.com [revvity.com]
- 34. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Characterization of N-(4-Bromobenzyl)cyclohexanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a secondary amine derivative with potential applications in pharmaceutical and chemical research. As with any synthesized compound intended for further use, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BrClN | [1] |
| Molecular Weight | 304.65 g/mol | [1] |
| Appearance | White to off-white solid | Assumed |
| Melting Point | To be determined | - |
| Solubility | Soluble in methanol, water | Assumed |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not using a solvent with a known residual peak for referencing.
-
¹H NMR Data Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
-
-
¹³C NMR Data Acquisition:
-
Pulse Angle: 45°
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024 (with proton decoupling)
-
Expected Spectral Data:
The expected chemical shifts are predicted based on the structure and data from similar compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Aromatic CH (ortho to Br) |
| ~7.4 | Doublet | 2H | Aromatic CH (meta to Br) |
| ~4.1 | Singlet | 2H | Benzyl CH ₂ |
| ~3.0 | Multiplet | 1H | Cyclohexyl CH -N |
| ~1.0-2.0 | Multiplets | 10H | Cyclohexyl CH ₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Aromatic C -CH₂ |
| ~132 | Aromatic C H (ortho to Br) |
| ~131 | Aromatic C H (meta to Br) |
| ~122 | Aromatic C -Br |
| ~58 | Cyclohexyl C -N |
| ~52 | Benzyl C H₂ |
| ~30 | Cyclohexyl C H₂ |
| ~25 | Cyclohexyl C H₂ |
| ~24 | Cyclohexyl C H₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Expected Spectral Data:
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium-Strong | N-H stretch (secondary amine salt) |
| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1600, ~1485 | Medium-Weak | C=C stretch (aromatic) |
| ~1070 | Strong | C-N stretch |
| ~1010 | Strong | C-Br stretch |
| ~810 | Strong | C-H bend (p-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.
Experimental Protocol:
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
-
Analysis: The primary ion of interest will be the protonated molecule [M+H]⁺, where M is the free base.
-
Expected Data:
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₁₃H₁₉⁷⁹BrN⁺) | 268.0750 | To be determined |
| [M+H]⁺ (C₁₃H₁₉⁸¹BrN⁺) | 270.0730 | To be determined |
The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of the compound and to quantify any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile and thermally labile compounds.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength, likely around 220 nm or 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation:
The purity is calculated based on the area percentage of the main peak in the chromatogram.
Table 5: HPLC Purity Assessment
| Peak | Retention Time (min) | Area (%) |
| Main Compound | To be determined | >98% |
| Impurities | To be determined | <2% |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis and analytical characterization of the target compound.
Conclusion
The combination of spectroscopic and chromatographic techniques described in these application notes provides a comprehensive framework for the unambiguous characterization of this compound. Adherence to these protocols will ensure the confirmation of the compound's identity and a reliable assessment of its purity, which are critical for its intended applications in research and development.
References
Application Notes and Protocols for N-(4-Bromobenzyl)cyclohexanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a synthetic molecule featuring a cyclohexanamine core and a 4-bromobenzyl moiety. While specific biological targets for this compound are not yet extensively documented in publicly available literature, its structural components are present in numerous biologically active agents. The N-benzylcyclohexanamine framework is a recognized pharmacophore with potential applications in neuroscience and infectious diseases. The bromobenzyl group is a versatile chemical handle used in the development of compounds targeting enzymes and G-protein coupled receptors (GPCRs), including those involved in cancer and inflammation.
These application notes provide detailed protocols for hypothetical screening assays to characterize the biological activity of this compound (referred to herein as Compound X). The selected assays are based on the potential activities inferred from its structural motifs. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Application Note 1: Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity
Overview
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[2] Given that various benzylamine and cyclohexanamine derivatives have shown activity at cholinergic targets, this protocol describes an assay to determine if Compound X can inhibit AChE activity.
Principle of the Assay
This protocol utilizes the Ellman method, a colorimetric assay to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion, which can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color formation in the presence of Compound X indicates enzyme inhibition.
Hypothetical Quantitative Data
The inhibitory potential of Compound X against human recombinant AChE was evaluated. The compound demonstrated a dose-dependent inhibition of AChE activity. For comparison, Donepezil, a known AChE inhibitor, was used as a positive control.
Table 1: Inhibition of Acetylcholinesterase by Compound X and Donepezil
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| Compound X | 0.1 | 8.5 ± 1.2 | \multirow{6}{}{17.4 } |
| 1 | 15.2 ± 2.5 | ||
| 5 | 35.8 ± 3.1 | ||
| 10 | 48.1 ± 2.9 | ||
| 25 | 70.3 ± 2.2 | ||
| 50 | 88.9 ± 1.8 | ||
| Donepezil | 0.001 | 12.1 ± 1.9 | \multirow{6}{}{0.03 } |
| 0.01 | 30.5 ± 2.8 | ||
| 0.025 | 49.5 ± 3.5 | ||
| 0.05 | 68.2 ± 2.6 | ||
| 0.1 | 85.7 ± 2.1 | ||
| 0.5 | 96.4 ± 1.1 |
Experimental Protocol
Materials and Reagents:
-
This compound (Compound X)
-
Human Recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer. Dilute to the working concentration (e.g., 0.05 U/mL) immediately before use.
-
Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution series in phosphate buffer (final DMSO concentration should be <1%).
-
Prepare a stock solution of Donepezil and a corresponding serial dilution series.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
10 µL of the appropriate dilution of Compound X, Donepezil, or buffer (for control wells).
-
20 µL of DTNB solution.
-
10 µL of AChE working solution.
-
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of Compound X using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the AChE Inhibition Assay.
References
Application Notes and Protocols for Cell-Based Assays Involving N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a cationic amphiphilic drug that has been identified as a functional inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. The inhibition of ASM can have profound effects on cellular lipid metabolism, signaling pathways, and lysosomal function. As a cationic amphiphilic compound, this compound can accumulate in acidic organelles like lysosomes, leading to their functional impairment.[1][2][3] This property, combined with its inhibitory effect on ASM, makes it a valuable tool for studying various cellular processes and a potential candidate for therapeutic development in oncology and virology.
These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on acid sphingomyelinase activity, intracellular cholesterol trafficking, and viral infectivity.
Mechanism of Action: Inhibition of Acid Sphingomyelinase
This compound, as a cationic amphiphilic drug, passively diffuses across cellular membranes and accumulates in the acidic environment of lysosomes through a process known as lysosomal trapping or pH partitioning.[2] This accumulation leads to the functional inhibition of acid sphingomyelinase. The inhibition of ASM results in the accumulation of its substrate, sphingomyelin, and a reduction in the production of ceramide within the lysosome. This disruption of sphingolipid metabolism can impact various downstream cellular processes, including membrane fluidity, signal transduction, and cholesterol homeostasis. For instance, the inhibition of ASM has been shown to reduce the levels of phosphatidylserine and cholesterol in the inner leaflet of the plasma membrane, which can affect the localization and function of membrane-associated proteins like K-Ras.[4]
References
- 1. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Versatile Precursor for Advanced Materials
Introduction: Unveiling the Potential of a Bifunctional Building Block
N-(4-Bromobenzyl)cyclohexanamine hydrochloride stands as a chemical intermediate of significant untapped potential in material science. While its direct applications are not yet extensively documented, a thorough analysis of its molecular architecture reveals two key reactive sites: the aryl bromide on the benzyl ring and the secondary amine of the cyclohexanamine moiety. This bifunctionality opens a gateway to a diverse range of materials, from conjugated polymers for organic electronics to sophisticated coordination polymers with unique photophysical properties.
The 4-bromobenzyl group is a classic substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern polymer chemistry for creating carbon-carbon bonds and constructing complex, π-conjugated systems.[1] The bromine atom serves as a versatile handle for chain extension and functionalization. Simultaneously, the secondary amine offers a nucleophilic center for polymerization, a coordination site for metal ions, and a point of attachment for other functional groups, influencing solubility, thermal stability, and intermolecular interactions through hydrogen bonding.[2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the prospective applications of this compound in material science. It offers scientifically grounded, hypothetical protocols that leverage the compound's inherent reactivity to forge novel functional materials.
Application Note 1: Synthesis of Functional Polymers via Palladium-Catalyzed Cross-Coupling
The 4-bromobenzyl moiety is an ideal starting point for synthesizing a variety of functional polymers through palladium-catalyzed polycondensation reactions. By selecting appropriate co-monomers, polymers with tailored electronic and physical properties can be achieved.
Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation
Scientific Rationale: The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[1] By employing a diboronic acid co-monomer, N-(4-Bromobenzyl)cyclohexanamine can be polymerized into a poly(p-phenylene) derivative. The resulting polymer would feature a backbone of alternating aromatic rings, a structure known for its potential in creating conductive and light-emitting materials. The bulky cyclohexanamine side chains can enhance solubility and influence the polymer's morphology in the solid state.
Experimental Protocol:
-
Preparation of the Free Base: In a 100 mL round-bottom flask, dissolve this compound (3.05 g, 10 mmol) in 50 mL of deionized water. Add a 2 M solution of sodium hydroxide dropwise with stirring until the pH reaches >12. Extract the aqueous layer three times with 30 mL of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the free base, N-(4-Bromobenzyl)cyclohexanamine, as an oil.
-
Polymerization: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-(4-Bromobenzyl)cyclohexanamine (2.68 g, 10 mmol), 1,4-phenylenediboronic acid (1.66 g, 10 mmol), and anhydrous potassium carbonate (4.15 g, 30 mmol).
-
Add 40 mL of a degassed 3:1 mixture of toluene and water.
-
To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with water and methanol, and then dry under vacuum at 50 °C for 24 hours.
-
Purify the polymer by Soxhlet extraction with acetone to remove oligomers and catalyst residues.
Data Presentation:
| Parameter | Value |
| Monomer 1 | N-(4-Bromobenzyl)cyclohexanamine |
| Monomer 2 | 1,4-Phenylenediboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (3:1) |
| Temperature | 90 °C |
| Time | 48 h |
Visualization:
Caption: Suzuki polycondensation workflow.
Synthesis of a Conjugated Polymer via Heck Polycondensation
Scientific Rationale: The Heck reaction couples aryl halides with alkenes.[4][5] Reacting N-(4-Bromobenzyl)cyclohexanamine with a divinyl comonomer, such as 1,4-divinylbenzene, can produce a conjugated polymer with vinylene linkages. These linkages extend the π-conjugation of the polymer backbone, which is desirable for applications in organic photovoltaics and transistors.
Experimental Protocol:
-
Monomer Preparation: Prepare the free base of N-(4-Bromobenzyl)cyclohexanamine as described in section 1.1.
-
Polymerization: In a flame-dried Schlenk tube under argon, dissolve N-(4-Bromobenzyl)cyclohexanamine (2.68 g, 10 mmol) and 1,4-divinylbenzene (1.30 g, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), tri(o-tolyl)phosphine (122 mg, 0.4 mmol, 4 mol%), and triethylamine (4.2 mL, 30 mmol).
-
Degas the solution with argon for 20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 72 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into 300 mL of a 1:1 mixture of methanol and water.
-
Filter the solid, wash thoroughly with methanol, and dry under vacuum.
Data Presentation:
| Parameter | Value |
| Monomer 1 | N-(4-Bromobenzyl)cyclohexanamine |
| Monomer 2 | 1,4-Divinylbenzene |
| Catalyst System | Pd(OAc)₂ / P(o-tolyl)₃ |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 72 h |
Visualization:
Caption: Heck polycondensation reaction scheme.
Application Note 2: Precursor for Hole-Transporting Materials in Organic Electronics
Triarylamine derivatives are a cornerstone class of materials used for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their suitable energy levels and high hole mobility.[3][6] this compound can serve as a precursor to such molecules through C-N bond-forming reactions.
Scientific Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to couple the secondary amine of N-(4-Bromobenzyl)cyclohexanamine with an aryl halide, such as 4-bromobiphenyl. A subsequent Suzuki coupling at the original bromo-benzyl position can then be used to introduce another aryl group, leading to a complex, non-planar triarylamine-type structure. Such a structure could possess favorable amorphous film-forming properties and electronic characteristics for a hole-transporting material.
Experimental Protocol: Two-Step Synthesis of a Novel Triarylamine Derivative
Step 1: Buchwald-Hartwig Amination
-
Preparation: Prepare the free base of N-(4-Bromobenzyl)cyclohexanamine as described in section 1.1.
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), RuPhos (93 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (1.44 g, 15 mmol).
-
Add N-(4-Bromobenzyl)cyclohexanamine (1.34 g, 5 mmol) and 4-bromobiphenyl (1.17 g, 5 mmol).
-
Add 20 mL of anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield N-(4-bromobenzyl)-N-(biphenyl-4-yl)cyclohexanamine.
Step 2: Suzuki Coupling
-
Reaction Setup: In a Schlenk flask under argon, dissolve the product from Step 1 (5 mmol) and 4-methoxyphenylboronic acid (0.91 g, 6 mmol) in 30 mL of degassed 1,4-dioxane.
-
Add an aqueous solution of 2 M potassium carbonate (7.5 mL).
-
Add Pd(PPh₃)₄ (116 mg, 0.1 mmol, 2 mol%).
-
Heat the mixture to 95 °C and stir for 12 hours.
-
After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain N-((4'-methoxy-[1,1'-biphenyl]-4-yl)methyl)-N-([1,1'-biphenyl]-4-yl)cyclohexanamine.
Visualization:
Caption: Synthetic pathway to a potential hole-transporting material.
Application Note 3: Ligand for the Synthesis of Coordination Polymers
The nitrogen atom in the cyclohexanamine moiety possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This allows the use of N-(4-Bromobenzyl)cyclohexanamine as a ligand in the synthesis of coordination polymers.
Scientific Rationale: Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. Their properties, such as luminescence, porosity, and catalytic activity, are highly dependent on the choice of both the metal and the ligand. By using the free base of N-(4-Bromobenzyl)cyclohexanamine as a ligand with transition metal salts (e.g., Zn(NO₃)₂, MnCl₂), it is possible to synthesize novel coordination polymers. The bulky cyclohexyl group and the aromatic benzyl group will influence the packing and dimensionality of the resulting network.
Experimental Protocol: Hydrothermal Synthesis of a Zn(II) Coordination Polymer
-
Ligand Preparation: Prepare the free base of N-(4-Bromobenzyl)cyclohexanamine as described in section 1.1.
-
Synthesis: In a 20 mL Teflon-lined stainless steel autoclave, combine Zn(NO₃)₂·6H₂O (0.15 g, 0.5 mmol) and N-(4-Bromobenzyl)cyclohexanamine (0.27 g, 1 mmol).
-
Add 10 mL of a 1:1 mixture of ethanol and water.
-
Seal the autoclave and heat it at 160 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash with ethanol, and air-dry.
-
Characterize the product using single-crystal X-ray diffraction to determine its structure.
Data Presentation:
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligand | N-(4-Bromobenzyl)cyclohexanamine |
| Solvent | Ethanol/Water (1:1) |
| Method | Hydrothermal Synthesis |
| Temperature | 160 °C |
| Time | 72 h |
Visualization:
References
Application Notes and Protocols: Dissolving N-(4-Bromobenzyl)cyclohexanamine Hydrochloride for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of N-(4-Bromobenzyl)cyclohexanamine hydrochloride (CAS: 1158371-88-0), a bicyclic amine of interest in pharmacological research. Due to the limited availability of public data on its solubility, this guide synthesizes information from structurally similar compounds and general chemical principles to provide practical guidance for preparing solutions for in vitro and in vivo experiments.
Compound Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₉BrClN
-
Molecular Weight: 304.65 g/mol
-
Appearance: Typically a white to off-white solid.
Solubility Profile
The hydrochloride salt form of N-(4-Bromobenzyl)cyclohexanamine suggests enhanced solubility in polar solvents compared to its free base. Based on the solubility of analogous compounds like N-benzylcyclohexylamine hydrochloride and 4-bromobenzylamine hydrochloride, the following table provides estimated solubility data in common laboratory solvents.[1][2][3] It is imperative to empirically verify these estimates for your specific lot of the compound.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| Water | ~5-10 mg/mL | May require gentle warming and sonication. The pH of the resulting solution will be acidic. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~1-5 mg/mL | Solubility is expected to be lower than in pure water due to the common ion effect and higher pH. |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol (95% or absolute) | ~10-20 mg/mL | Can be used as a co-solvent to improve the solubility of less soluble compounds. |
| Methanol | ≥ 20 mg/mL | Similar to ethanol, it is a good solvent for polar organic molecules. |
Note: These are estimated values and should be confirmed experimentally.
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol is suitable for many cell-based assays where an aqueous solution is preferred.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 3.047 mg.
-
Initial Dissolution: Add the powder to a sterile tube and add approximately 80% of the final desired volume of sterile water.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes. Visually inspect for any undissolved particles.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes. Intermittent vortexing or sonication can also aid dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Preparation of a 50 mM DMSO Stock Solution
This protocol is ideal for creating a high-concentration stock solution for serial dilutions in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Weighing: In a sterile tube, weigh the required amount of this compound. For 1 mL of a 50 mM solution, weigh 15.235 mg.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube.
-
Mixing: Cap the tube and vortex thoroughly until the compound is completely dissolved. The solution should be clear. Gentle warming to 37°C can be applied if necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C. Ensure the tubes are well-sealed to prevent moisture absorption by the DMSO.
Visual Workflows
Solvent Selection Workflow
The choice of solvent is critical and depends on the experimental context. The following diagram outlines a decision-making process for selecting an appropriate solvent.
Caption: Decision workflow for solvent selection.
General Dissolution Protocol Workflow
The following diagram illustrates the general steps for dissolving the compound.
Caption: General experimental workflow for dissolution.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: If a DMSO stock solution precipitates when diluted in a buffer, try a lower final concentration, use a co-solvent like ethanol in the final dilution, or pre-warm the buffer.
-
Compound appears oily or does not solidify: This could indicate impurities or hydration. Ensure the compound is stored in a desiccator. If the problem persists, purification may be necessary.
-
Solution is not clear: Insoluble particulates may be present. Centrifuge the solution and carefully collect the supernatant, or filter through an appropriate syringe filter.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
Application Note & Protocol: Safe Disposal of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Waste
Introduction and Scope
This document provides a comprehensive guide for the safe and compliant disposal of waste containing N-(4-Bromobenzyl)cyclohexanamine hydrochloride. As a brominated aromatic amine hydrochloride, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the hazard assessment and subsequent recommendations are based on data from structurally similar compounds, such as N-(3-Bromobenzyl)cyclohexanamine hydrochloride and other amine hydrochlorides.[1] It is imperative that a site-specific risk assessment is conducted by qualified personnel before implementing these procedures. All disposal activities must comply with local, state, and federal regulations.[2][3]
Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential hazards:
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
-
Toxicity: While specific data is unavailable, similar amine hydrochlorides can be harmful if swallowed or absorbed through the skin.[2]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Information on ecotoxicity is limited, but it should not be released into drains or the environment.[1]
-
Combustion Byproducts: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4]
Regulatory Framework
The disposal of this chemical waste is governed by several regulatory bodies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as hazardous due to its characteristics. Generators of this waste are responsible for its proper identification, handling, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP). This plan must include procedures for safe handling and disposal of hazardous chemicals.
Personnel Safety and Personal Protective Equipment (PPE)
All personnel handling this compound waste must be trained on its potential hazards and the procedures outlined in this document. The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust, preventing serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect for integrity before each use. | To prevent skin contact, irritation, and potential absorption.[2] |
| Body Protection | A laboratory coat, buttoned completely. Consider a chemically resistant apron for larger quantities. | To protect against skin exposure from spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation. | To prevent respiratory tract irritation.[1] |
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Waste Stream Identification: this compound waste is classified as a halogenated organic solid .
-
Segregation Protocol: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and general laboratory trash.[5] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.
On-site Waste Handling and Storage Protocols
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. The date of initial waste accumulation should also be recorded.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.[2][4] The container must be kept closed except when adding waste.
Decontamination Procedures
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous waste in the halogenated organic waste stream. Subsequent rinses with soap and water can typically be disposed of down the drain, pending local regulations.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container, label it as hazardous waste, and dispose of it accordingly. For large spills, evacuate the area and follow your institution's emergency procedures.
Waste Treatment and Disposal Protocols
Final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. The primary disposal method for halogenated organic compounds is high-temperature incineration.
Pre-treatment: Neutralization of Aqueous Solutions (if applicable)
If the waste is in an acidic aqueous solution, neutralization may be required before collection by a disposal vendor. This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Neutralization
-
Preparation: Don all required PPE. Perform the procedure in a chemical fume hood. Place the beaker containing the acidic waste solution in a secondary container (e.g., an ice bath) to manage any heat generated.
-
Base Addition: While stirring the solution, slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate. Avoid strong bases like sodium hydroxide, as they can cause a rapid and exothermic reaction.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint: Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
Final Steps: Once neutralized, transfer the solution to a clearly labeled "Neutralized Halogenated Aqueous Waste" container. This waste must still be disposed of as hazardous waste due to the dissolved organic compound.
Final Disposal
The ultimate disposal method for this compound is typically high-temperature incineration. This process is effective at destroying halogenated organic molecules, but it must be carried out in a facility equipped with scrubbers and other air pollution control devices to neutralize the resulting acidic gases (HBr and HCl).
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Experimental Protocol: Reductive Amination
A common and effective method for the synthesis of N-(4-Bromobenzyl)cyclohexanamine is the reductive amination of 4-bromobenzaldehyde with cyclohexylamine, followed by salt formation with hydrochloric acid.
Materials:
-
4-bromobenzaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether (Et₂O)
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Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
-
Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Troubleshooting and FAQs
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in reductive amination can stem from several factors. Here are some common issues and their solutions:
-
Incomplete Imine Formation: The formation of the imine intermediate is crucial for the success of the reaction. Ensure that the 4-bromobenzaldehyde and cyclohexylamine are stirred together for a sufficient amount of time (1-2 hours) before adding the reducing agent. The presence of a catalytic amount of acid, such as acetic acid, can facilitate this step.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reagent that is less likely to reduce the starting aldehyde.[1][2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[1][2][4] Sodium borohydride (NaBH₄) is a stronger reducing agent and may reduce the 4-bromobenzaldehyde before it can form the imine, thus lowering the yield of the desired product.[1][3]
-
Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can hydrolyze the imine intermediate. The temperature during the addition of the reducing agent should be kept low to control the reaction rate and minimize side reactions.
-
Stoichiometry: Using a slight excess of the amine (cyclohexylamine) can help drive the imine formation to completion. However, a large excess may complicate purification.
Q2: I am observing significant amounts of 4-bromobenzyl alcohol as a byproduct. How can I prevent this?
A2: The formation of 4-bromobenzyl alcohol is a result of the reduction of the starting aldehyde, 4-bromobenzaldehyde. This is more likely to occur if a strong reducing agent like sodium borohydride (NaBH₄) is used.[1] To minimize this side reaction, consider the following:
-
Use a Milder Reducing Agent: Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde.[1][2][3]
-
Two-Step Procedure: Allow for the complete formation of the imine before adding the reducing agent. You can monitor the imine formation by techniques like TLC or NMR. Once the aldehyde is consumed, then add the reducing agent.
Q3: My final product is contaminated with a higher molecular weight impurity. What could it be and how do I get rid of it?
A3: A common higher molecular weight impurity in this reaction is the tertiary amine, N,N-bis(4-bromobenzyl)cyclohexanamine. This results from the dialkylation of the cyclohexylamine. This is more prevalent if the starting amine is the limiting reagent.
-
Control Stoichiometry: Use a slight excess of cyclohexylamine to favor the formation of the desired secondary amine.
-
Purification: This byproduct can often be separated from the desired product by column chromatography on silica gel.
Q4: The hydrochloride salt is not precipitating cleanly. What should I do?
A4: If the hydrochloride salt does not precipitate well, it could be due to the presence of impurities or using a solvent in which the salt is too soluble.
-
Ensure Purity of the Free Base: Purify the crude N-(4-Bromobenzyl)cyclohexanamine free base by column chromatography before attempting the salt formation.
-
Solvent Choice: Diethyl ether is a good choice for precipitating the hydrochloride salt. If the product remains dissolved, you can try adding a less polar co-solvent like hexane to decrease the solubility of the salt. Ensure your hydrochloric acid solution is also in a suitable solvent like diethyl ether.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Plausible Yield Range for N-(4-Bromobenzyl)cyclohexanamine | Notes |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Anhydrous aprotic solvents (e.g., DCM, DCE), often with catalytic acetic acid.[3] | 85-95% | Mild and selective for the imine/iminium ion; less likely to reduce the starting aldehyde.[2][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic solvents (e.g., MeOH), slightly acidic pH (5-6).[1][3] | 80-90% | Selective for the imine/iminium ion, but highly toxic.[2][4] |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH).[3] | 50-70% | Can reduce the starting aldehyde, leading to lower yields of the desired amine.[1] Best used in a two-step process after imine formation is complete. |
| Catalytic Hydrogenation (H₂/Pd/C) | Protic solvents (e.g., EtOH, MeOH), hydrogen pressure. | 70-85% | Effective, but may also cause de-bromination of the aromatic ring as a side reaction. |
Visualizations
References
Technical Support Center: Purification of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
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Unreacted starting materials such as 4-bromobenzaldehyde and cyclohexylamine.
-
The free base form of N-(4-Bromobenzyl)cyclohexanamine.
-
Over-alkylation products, where the secondary amine reacts further.
-
By-products from the reduction step if a reductive amination route is used.
Q2: My purified this compound appears as an oil or fails to crystallize. What could be the cause?
A2: This is a common issue when dealing with amine salts.[1] Potential causes include:
-
Presence of excess water: The hydrochloride salt may be hygroscopic or the presence of water from aqueous HCl can prevent crystallization.[1]
-
Residual solvent: Solvents used in the workup or reaction, such as dichloromethane (DCM) or tetrahydrofuran (THF), may be trapped in the product.
-
Impurities: The presence of impurities can lower the melting point and inhibit crystal lattice formation.
-
Incorrect stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to a mixture of the free base and the salt, which may be oily.
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: Recrystallization of amine hydrochlorides can be challenging. A good starting point is to use a polar solvent in which the salt is soluble at high temperatures and less soluble at room temperature. Common choices include:
-
Isopropanol (IPA)[1]
-
Ethanol
-
Methanol/diethyl ether or Methanol/tert-butyl methyl ether (MTBE) systems
-
Water, although its high solubilizing power might lead to low recovery.[2]
It is often a process of trial and error to find the optimal solvent or solvent mixture.
Q4: Can I use normal-phase silica gel column chromatography to purify this compound?
A4: Direct purification of the hydrochloride salt on standard silica gel is generally not recommended. The highly polar nature of the salt will cause it to strongly adhere to the silica, leading to poor recovery and significant tailing. It is better to purify the free base and then convert it to the hydrochloride salt.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of product during recrystallization. | The chosen solvent is too good at dissolving the hydrochloride salt, even at low temperatures. | - Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly to promote crystal growth and minimize loss to the mother liquor. |
| Product is lost during the aqueous workup (acid-base extraction). | The pH of the aqueous layers was not optimal for extraction. | - When extracting the free base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10). - When washing the organic layer containing the free base with acidic solution to form the salt, use a minimal amount of dilute acid to avoid partitioning of the salt into the aqueous phase. |
| The product remains on the column during chromatography of the free base. | The amine is interacting too strongly with the acidic silica gel. | - Add a small amount of a competing base, like triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.5-1% in the solvent system).[3][4][5] - Consider using a less acidic stationary phase like alumina or an amine-functionalized silica column.[3][6] |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Step |
| The NMR spectrum shows broad peaks. | The sample may contain a mixture of the free base and the hydrochloride salt, or there might be dynamic exchange processes occurring. | - Ensure complete conversion to the hydrochloride salt by adding a slight excess of HCl. - If using ethereal HCl, ensure it is fresh and the titer is known. |
| The melting point of the purified product is broad or lower than expected. | The product is still impure. | - Perform another recrystallization. - Consider an alternative purification method, such as converting the salt to the free base, purifying by column chromatography, and then converting it back to the hydrochloride salt. |
| The product color is off-white or yellow. | The presence of colored impurities, possibly from oxidation of the amine. | - Treat a solution of the crude product with activated charcoal before the final crystallization step.[7] - Ensure that the purification process is carried out promptly and that the material is stored under an inert atmosphere if it is prone to oxidation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Free Base and Column Chromatography
-
Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., 1 M NaOH) to a pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Chromatography:
-
Prepare a silica gel column. It is often beneficial to pre-treat the silica by flushing it with the mobile phase containing a small amount of triethylamine (e.g., 1%).[5]
-
Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure free base and combine them.
-
-
Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of anhydrous HCl in a solvent like diethyl ether or isopropanol with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉BrClN | [8] |
| Molecular Weight | 304.65 g/mol | [8] |
| Purity (Commercial) | ≥95% to ≥98% | [8][9][10] |
Visualizations
References
- 1. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. calpaclab.com [calpaclab.com]
- 10. N-(4-Bromobenzyl)cyclohexanamine, HCl 95% - CAS:1158371-88-0 - 如吉生物科技 [shruji.com]
Technical Support Center: Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary synthetic routes for this compound:
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Reductive Amination: This is a one-pot reaction involving the condensation of cyclohexanone with 4-bromobenzylamine, followed by the in-situ reduction of the resulting imine intermediate. Alternatively, cyclohexylamine and 4-bromobenzaldehyde can be used as starting materials.
-
N-Alkylation: This is a two-step process involving the direct alkylation of cyclohexylamine with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), followed by conversion to the hydrochloride salt.
Q2: My reductive amination reaction has a low yield. What are the common causes?
A2: Low yields in reductive amination are often due to several factors:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate. This can be influenced by steric hindrance, the electronic properties of the starting materials, or the presence of excess water which can hydrolyze the imine.
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl group is not sufficiently activated.
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. It is crucial to use a fresh or properly stored reducing agent.
-
Side Reactions: The reducing agent might be too reactive and reduce the starting carbonyl compound before imine formation.
Q3: I am observing over-alkylation in my N-alkylation reaction. How can I minimize this?
A3: Over-alkylation, the formation of a tertiary amine, is a common issue in N-alkylation because the secondary amine product is often more nucleophilic than the primary amine starting material.[1] To minimize this:
-
Use a Large Excess of the Amine: Using a significant excess of cyclohexylamine can increase the probability of the alkylating agent reacting with the primary amine instead of the secondary amine product.
-
Slow Addition of the Alkylating Agent: Adding the 4-bromobenzyl bromide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Use of a Bulky Base: A sterically hindered, non-nucleophilic base can be used to neutralize the hydrobromic acid formed during the reaction without competing in the alkylation.
Troubleshooting Guides
Reductive Amination Failures
| Observed Issue | Potential Cause | Suggested Solution |
| Low to no product formation, starting materials remain | Inefficient imine formation | Add a catalytic amount of a weak acid like acetic acid to promote imine formation. Ensure anhydrous reaction conditions by using dry solvents and adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. |
| Inactive reducing agent | Use a fresh bottle of the reducing agent. Test the activity of the reducing agent on a simple ketone as a control. | |
| Significant amount of 4-bromobenzyl alcohol or cyclohexanol byproduct | Reducing agent is too reactive and reduces the carbonyl starting material. | Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN), which are more selective for the imine.[1] |
| Reaction stalls before completion | Imine hydrolysis | Ensure anhydrous conditions throughout the reaction. |
| Insufficient reducing agent | Add an additional portion of the reducing agent. |
N-Alkylation Failures
| Observed Issue | Potential Cause | Suggested Solution |
| Low conversion, significant amount of unreacted cyclohexylamine | Insufficient reactivity of the alkylating agent | Consider adding a catalytic amount of sodium iodide or potassium iodide to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide. |
| Poor solubility of reagents | Choose a solvent in which all reactants are soluble at the reaction temperature. DMF or DMSO can be good options for N-alkylation reactions. | |
| Formation of multiple products (over-alkylation) | The secondary amine product is more reactive than the primary amine starting material. | Use a large excess of cyclohexylamine (3-5 equivalents). Add the 4-bromobenzyl bromide dropwise over an extended period. |
| Reaction does not proceed to completion | The base is not strong enough or is insoluble. | Use a stronger base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered to maximize its surface area. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from cyclohexanone and 4-bromobenzylamine using sodium triacetoxyborohydride.
Materials:
-
Cyclohexanone
-
4-Bromobenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid solution in diethyl ether (2 M)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzylamine (1.0 eq).
-
Dissolve the amine in anhydrous DCE or DCM.
-
Add cyclohexanone (1.1 eq) to the solution.
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Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude free base as an oil.
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Dissolve the crude oil in a minimal amount of diethyl ether and cool in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via N-Alkylation
This protocol describes the synthesis of this compound from cyclohexylamine and 4-bromobenzyl bromide.
Materials:
-
Cyclohexylamine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Hydrochloric acid solution in diethyl ether (2 M)
Procedure:
-
To a round-bottom flask, add cyclohexylamine (3.0 eq) and anhydrous DMF.
-
Add finely powdered potassium carbonate (2.0 eq).
-
In a separate flask, dissolve 4-bromobenzyl bromide (1.0 eq) in a small amount of anhydrous DMF.
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Add the 4-bromobenzyl bromide solution dropwise to the stirred cyclohexylamine mixture over 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude free base.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Convert the purified free base to the hydrochloride salt as described in Protocol 1, steps 11-13.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Reaction Time | Typical Yield Range | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 2-6 hours | 60-80% | Can reduce the starting carbonyl. Best used in a two-step procedure where the imine is pre-formed. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | 6-24 hours | 75-90% | Toxic. The reaction is pH-sensitive and works best at pH 6-7. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | 4-12 hours | 85-95% | Mild and selective for the imine. Tolerates a wide range of functional groups.[2] |
| Hydrogen (H₂)/Catalyst (e.g., Pd/C) | Ethanol, Methanol | 12-48 hours | 70-90% | Requires specialized hydrogenation equipment. Can reduce other functional groups. |
Table 2: Physicochemical Properties
| Property | N-(4-Bromobenzyl)cyclohexanamine | This compound |
| Molecular Formula | C₁₃H₁₈BrN | C₁₃H₁₉BrClN |
| Molecular Weight | 268.19 g/mol [3] | 304.65 g/mol [4] |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
| Solubility | Soluble in most organic solvents | Soluble in methanol, ethanol; sparingly soluble in water; insoluble in diethyl ether, hexane |
Visualizations
Reaction Pathway: Reductive Amination
Caption: Reductive amination pathway for the synthesis of this compound.
Reaction Pathway: N-Alkylation
Caption: N-Alkylation pathway for the synthesis of this compound.
Troubleshooting Workflow: Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reductive amination reaction between 4-bromobenzaldehyde and cyclohexylamine, followed by salt formation with hydrochloric acid. This process involves the initial formation of an imine intermediate, which is then reduced to the secondary amine.
Q2: Which reducing agents are suitable for the reductive amination step?
A2: Several reducing agents can be employed, with the choice impacting reaction conditions and outcomes. Common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN)[1]. Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method[1].
Q3: How can I improve the yield of the reaction?
A3: Optimizing several factors can lead to improved yields. These include the choice of reducing agent and solvent, reaction temperature, and the molar ratio of reactants. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can also significantly enhance conversion rates[2].
Q4: What are the common side products, and how can they be minimized?
A4: A common side product is the over-alkylation of the amine, leading to the formation of a tertiary amine. Another potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol (4-bromobenzyl alcohol). To minimize these, it is crucial to control the stoichiometry of the reactants and the reaction temperature. Using a milder reducing agent like NaBH(OAc)₃ can often provide better selectivity.
Q5: What is the best way to purify the final product?
A5: The final product, this compound, is a salt and can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane[3]. If the free base is isolated first, column chromatography on silica gel can be used for purification before converting it to the hydrochloride salt[4].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive reducing agent. 2. Poor quality of starting materials. 3. Presence of water in the reaction. 4. Suboptimal reaction temperature. | 1. Use a fresh batch of the reducing agent. 2. Verify the purity of 4-bromobenzaldehyde and cyclohexylamine by analytical methods (e.g., NMR, GC-MS). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[5]. 4. Optimize the reaction temperature. Some reductive aminations proceed well at room temperature, while others may require gentle heating[1][3]. |
| Presence of Unreacted Starting Materials | 1. Insufficient amount of reducing agent. 2. Short reaction time. 3. Inefficient imine formation. | 1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to run to completion[3]. 3. If imine formation is slow, consider adding a catalytic amount of acetic acid to facilitate the reaction[2]. The use of Ti(Oi-Pr)₄ can also drive the imine formation[2]. |
| Formation of 4-Bromobenzyl Alcohol Side Product | 1. Reducing agent is too reactive and reduces the aldehyde before imine formation. 2. Order of addition of reagents. | 1. Use a milder reducing agent such as NaBH(OAc)₃, which is generally selective for the imine over the aldehyde. 2. Pre-mix the aldehyde and amine to allow for imine formation before adding the reducing agent. |
| Formation of Tertiary Amine by-product | 1. The product, a secondary amine, reacts with another molecule of the aldehyde. | 1. Use a stoichiometric amount or a slight excess of the amine relative to the aldehyde to favor the formation of the secondary amine. |
| Difficulty in Product Isolation/Purification | 1. The product is an oil and does not precipitate. 2. The product is contaminated with residual starting materials or by-products. | 1. After the reaction, perform an aqueous work-up. Extract the free base into an organic solvent, dry the organic layer, and then precipitate the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). 2. If recrystallization is ineffective, purify the free base by column chromatography before converting it to the hydrochloride salt[4]. |
Data Presentation
Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaBH₄ | Methanol | None | Room Temp | 12 | Moderate | [1] |
| 2 | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (cat.) | Room Temp | 18 | High | [1] |
| 3 | NaBH₃CN | Methanol | Acetic Acid (cat.) | Room Temp | 24 | Moderate-High | [1] |
| 4 | H₂ (5 atm) | Ethanol | 10% Pd/C | 40 | 24 | High | [1] |
| 5 | NaBH₄ | Tetrahydrofuran (THF) | Ti(Oi-Pr)₄ | Room Temp | 3 | >99 (conversion) | [2] |
Note: Yields are generalized based on literature for similar reductive amination reactions and may vary for the specific synthesis of N-(4-Bromobenzyl)cyclohexanamine.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
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Reaction Setup : To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add cyclohexylamine (1.1 equivalents).
-
Imine Formation : Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation of Free Base : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation : Dissolve the crude N-(4-Bromobenzyl)cyclohexanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol until precipitation is complete.
-
Purification : Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
N-(4-Bromobenzyl)cyclohexanamine hydrochloride degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of this compound, the primary degradation pathways are likely to be oxidation, photodegradation, and hydrolysis.[1][2][3][4][5][6]
-
Oxidation: The secondary amine and the benzylic carbon are susceptible to oxidation, which can lead to the formation of imines and other related products.[1][2][3][4][5]
-
Photodegradation: As a brominated aromatic compound, it may undergo debromination upon exposure to light, particularly UV radiation.[7][8][9]
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions may lead to hydrolysis, though specific data is limited.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from air and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents. Contact with strong bases should also be avoided as it can deprotonate the amine, and strong acids may affect the salt form.
Q4: What is the potential mechanism of action for this compound?
A4: this compound belongs to the class of arylcyclohexylamines. Compounds in this class are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[10][11][12] The proposed mechanism involves the binding of the molecule to the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.[10]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of the compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | Prepare fresh solutions for each experiment. Avoid prolonged exposure of solutions to air. | Consistent and reproducible experimental results. |
| Photodegradation | Protect stock solutions and experimental setups from light by using amber vials or covering with aluminum foil. | Minimized degradation and preserved compound potency. |
| Improper Storage | Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider flushing with an inert gas. | Long-term stability of the compound is maintained. |
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC).
This is a strong indication of degradation or the presence of impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation During Sample Preparation | Analyze samples immediately after preparation. Avoid harsh conditions (e.g., high temperature, extreme pH) during sample processing. | A clean chromatogram with the main peak and minimal to no impurity peaks. |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. | Elimination of extraneous peaks from the chromatogram. |
| Forced Degradation | To identify if the unknown peaks are degradation products, perform a forced degradation study (see Experimental Protocols section). | Identification and characterization of potential degradation products. |
Quantitative Data Summary
The following table summarizes the expected outcomes of a forced degradation study on this compound. The percentage of degradation is an illustrative example of what might be observed.
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Minor hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10 - 25% | Minor hydrolysis products |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 20 - 40% | N-oxide, Imine |
| Thermal Degradation | 105°C for 48h | 5 - 10% | Various thermal degradants |
| Photodegradation | UV light (254 nm) for 72h | 15 - 35% | Debrominated product |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general method for the analysis of this compound and its potential degradation products. This is a template and may require optimization.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Protocol 2: Forced Degradation Study
-
Acid Degradation: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the final concentration.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed solid in methanol and dilute with the mobile phase.
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Photodegradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 72 hours. Dissolve the exposed solid in methanol and dilute with the mobile phase.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method described above.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A typical experimental workflow for a forced degradation study.
Caption: Proposed signaling pathway of N-(4-Bromobenzyl)cyclohexanamine as an NMDA receptor antagonist.
References
- 1. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines [organic-chemistry.org]
- 2. C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through reductive amination, can lead to several impurities. These can originate from starting materials, side reactions, or subsequent degradation.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 4-bromobenzaldehyde and cyclohexylamine.
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Over-alkylation Product: Formation of a tertiary amine, N,N-bis(4-bromobenzyl)cyclohexanamine, can occur if the primary amine product reacts further with the aldehyde.[1]
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Aldehyde Reduction Product: The reducing agent can directly reduce 4-bromobenzaldehyde to 4-bromobenzyl alcohol.
-
Imine Intermediate: Incomplete reduction can leave residual N-(4-bromobenzylidene)cyclohexanamine.
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Impurities from Starting Materials: Commercial starting materials may contain their own impurities which can be carried through the synthesis. It is crucial to assess the purity of the initial reagents.[2]
Q2: How can I minimize the formation of the over-alkylation byproduct?
A2: Minimizing the formation of the tertiary amine is a common challenge in reductive amination.[1] Here are some strategies:
-
Control Stoichiometry: Using a slight excess of the amine (cyclohexylamine) can help to ensure the aldehyde is consumed in the formation of the desired secondary amine, reducing the chance of the product amine reacting with remaining aldehyde.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the pre-formed imine can help to reduce the imine as it is formed, keeping the concentration of the product amine low and thus minimizing its reaction with any remaining aldehyde.
-
Choice of Reducing Agent: Using a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can be more selective for the reduction of the imine over the aldehyde and can sometimes lead to cleaner reactions with less over-alkylation.[1][3]
Q3: What is the role of pH in the reductive amination process?
A3: The pH of the reaction is critical for the initial formation of the imine intermediate. The reaction is typically carried out under weakly acidic conditions (pH 4-5).[1]
-
If the pH is too high (basic): The rate of imine formation will be slow.
-
If the pH is too low (strongly acidic): The amine starting material will be protonated to form an ammonium salt, which is not nucleophilic and will not react with the aldehyde.[1]
Therefore, maintaining a weakly acidic environment is essential for an efficient reaction. This can often be achieved by using a reducing agent like sodium triacetoxyborohydride, which releases acetic acid upon reaction, or by the addition of a catalytic amount of an acid like acetic acid.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete imine formation | Ensure the reaction is run at a slightly acidic pH (4-5) to facilitate imine formation. Consider adding a catalytic amount of acetic acid.[1] |
| Inefficient reduction | Verify the activity of the reducing agent. Sodium borohydride can decompose over time. Use a fresh batch or a different reducing agent like sodium triacetoxyborohydride.[3] |
| Side reactions | Over-alkylation or aldehyde reduction may be consuming starting materials. Adjust stoichiometry and consider slower addition of the reducing agent. |
| Poor work-up and isolation | Ensure complete extraction of the product from the aqueous phase after basification. The hydrochloride salt is water-soluble, but the free base is organic-soluble. Confirm the pH of the aqueous layer is sufficiently basic to deprotonate the amine. |
Problem 2: Product is contaminated with unreacted 4-bromobenzaldehyde.
| Potential Cause | Troubleshooting Step |
| Insufficient reducing agent | Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. |
| Deactivated reducing agent | Use a fresh, active batch of the reducing agent. |
| Reaction time too short | Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction by TLC or LC-MS. |
| Ineffective purification | Unreacted aldehyde can often be removed by column chromatography. Alternatively, a bisulfite wash during work-up can sometimes help to remove residual aldehydes. |
Problem 3: Presence of the tertiary amine byproduct.
| Potential Cause | Troubleshooting Step |
| Incorrect stoichiometry | Use a slight excess of cyclohexylamine relative to 4-bromobenzaldehyde. |
| High concentration of product amine | Add the reducing agent slowly to the reaction mixture to reduce the imine as it forms, thereby keeping the concentration of the secondary amine product low.[1] |
| Reaction conditions favor over-alkylation | Consider using a bulkier or less reactive reducing agent. Lowering the reaction temperature may also help. |
Experimental Protocols
Key Experiment: Reductive Amination Synthesis of N-(4-Bromobenzyl)cyclohexanamine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-bromobenzaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]
-
Acetic Acid (catalytic, if using NaBH₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (e.g., 2M in diethyl ether)
Procedure:
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in the chosen solvent (e.g., DCM), add cyclohexylamine (1.1 eq).
-
If using sodium borohydride, add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (sodium triacetoxyborohydride, 1.5 eq, or sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation pathways during synthesis.
References
Technical Support Center: Chromatography of N-(4-Bromobenzyl)cyclohexanamine hydrochloride
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the chromatographic analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a basic secondary amine, is primarily due to interactions between the analyte and the stationary phase.[1] The main causes include:
-
Secondary Silanol Interactions: The basic amine functionality of the analyte can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2] This leads to a secondary retention mechanism that results in tailing peaks.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimal, the analyte may exist in both ionized and non-ionized forms, leading to peak distortion. For basic compounds like this, a mobile phase pH above 3.0 can increase the ionization of silanol groups, exacerbating unwanted interactions.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion that often appears as tailing.[2]
-
Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the column bed can lead to poor peak shape.[2]
-
Extra-column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
Q2: My peak for this compound is tailing significantly. What is the first thing I should check?
The most probable cause is the interaction of your basic analyte with acidic silanol groups on the column. Therefore, the first and most critical parameter to check is the pH of your mobile phase .
Q3: What is the ideal mobile phase pH for analyzing this compound?
To minimize silanol interactions, the mobile phase pH should be adjusted to suppress the ionization of the silanol groups. A low pH is generally recommended for basic compounds.[1] Operating at a pH of around 2.5-3.5 is a good starting point.[3] This ensures that the silanol groups are protonated (Si-OH) and less likely to interact with the protonated amine analyte (R₂NH₂⁺).
Q4: Can I use mobile phase additives to improve peak shape?
Yes, mobile phase additives are highly effective. Common strategies include:
-
Acidic Additives: Adding a small concentration (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to control the pH and improve peak shape.[4]
-
Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), can mask the active silanol sites on the stationary phase, reducing their interaction with the analyte.[5] However, this approach can sometimes shorten column lifetime.
Q5: What type of HPLC column is best suited for analyzing this compound?
Using a modern, high-purity, "Type B" silica column that is well end-capped is highly recommended.[3] End-capping chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions.[1] For particularly challenging separations of basic compounds, consider using a column with a stationary phase specifically designed for this purpose, such as those with a hybrid particle technology or a charged surface.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry Factor (As) for a Basic Amine | Rationale |
| 7.0 | > 2.0 | At neutral pH, a significant number of silanol groups are ionized (SiO⁻), leading to strong secondary interactions with the protonated amine.[1] |
| 5.0 | 1.5 - 2.0 | As the pH decreases, some silanol groups are protonated, reducing but not eliminating peak tailing. |
| 3.0 | 1.1 - 1.4 | Most silanol groups are protonated, significantly minimizing secondary interactions and improving peak shape.[1] |
| 2.5 | ≤ 1.2 | Optimal pH range where silanol ionization is effectively suppressed, resulting in a more symmetrical peak.[3] |
Note: Asymmetry Factor (As) is calculated at 10% of the peak height. An ideal peak has an As of 1.0. Values are illustrative and may vary depending on the specific column and conditions.
Table 2: Influence of Mobile Phase Additives on Peak Shape
| Additive (in Mobile Phase) | Concentration | Expected Effect on Peak Shape | Mechanism of Action |
| None | - | Significant Tailing | Unmasked silanol groups interact with the basic analyte. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Improved Symmetry | Lowers mobile phase pH to protonate silanols and can also act as an ion-pairing agent.[4] |
| Formic Acid | 0.1% (v/v) | Improved Symmetry | Lowers mobile phase pH to protonate silanols.[4] |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Significantly Improved Symmetry | Acts as a competing base, binding to active silanol sites and masking them from the analyte.[5] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the analysis and can be optimized as needed.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), preferably with end-capping.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90% A: 10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
Protocol 2: Diagnosing and Minimizing Extra-Column Dead Volume
If peak tailing persists after optimizing the chemistry, investigate the HPLC system for extra-column dead volume.
-
Inspect Tubing: Check all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or 0.127 mm).
-
Check Fittings: Confirm that all fittings are correctly installed and that the tubing is bottomed out in the connection port to avoid creating small voids.
-
Detector Flow Cell: If possible, use a detector with a low-volume flow cell, especially for high-efficiency separations.
-
Systematic Test: To confirm the impact of dead volume, inject a well-behaved, early-eluting compound. If this compound also shows significant tailing, it is a strong indicator of extra-column volume issues.
Diagram: Chemical Interactions Leading to Peak Tailing
Caption: The ionic interaction between the analyte and ionized silanols.
References
stability issues of N-(4-Bromobenzyl)cyclohexanamine hydrochloride in solution
Technical Support Center: N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common stability-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. As a secondary amine hydrochloride salt, it is generally more stable in acidic conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, the most likely degradation pathways include:
-
Hydrolysis: Cleavage of the benzylic C-N bond, particularly under harsh acidic or basic conditions, could yield 4-bromobenzaldehyde and cyclohexanamine. The degradation of benzylamines can involve the formation of an imine, which then hydrolyzes to an aldehyde and a lower-order amine.[1]
-
Oxidation: The secondary amine is susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[2] Auto-oxidation can also occur during normal storage.[2]
-
Photodegradation: Aromatic halides and benzylamines can be sensitive to light. Exposure to UV or visible light may catalyze degradation. ICH guidelines recommend specific conditions for photostability testing.[3][4]
Q3: How does pH impact the stability of the solution?
A3: N-(4-Bromobenzyl)cyclohexanamine is a basic compound, and its hydrochloride salt is acidic. In solution, it exists in equilibrium between its protonated (salt) and free base forms. The compound is expected to be most stable at an acidic pH (typically pH 3-5), where the protonated form dominates, as this form is less susceptible to oxidation.[5] At neutral or alkaline pH, the more reactive free base concentration increases, potentially leading to faster degradation.[5]
Q4: What is the recommended procedure for preparing and storing a stock solution?
A4: For maximum stability, prepare stock solutions in a suitable acidic buffer or a non-aqueous solvent like DMSO or ethanol. If using an aqueous medium, a pH between 3 and 5 is recommended. Store solutions in amber vials to protect from light and at reduced temperatures (2-8°C for short-term storage, -20°C or lower for long-term).[3] It is advisable to prepare fresh solutions for critical experiments.
Q5: Can I expect the solid form of this compound to be stable?
A5: Yes, the solid crystalline salt form is generally much more stable than its solution form. Store the solid powder in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Solution has turned yellow/brown. | Degradation. This often indicates the formation of chromophoric degradation products, possibly from oxidation or photolysis. | 1. Discard the solution. 2. Prepare a fresh solution using high-purity solvents. 3. Store the new solution protected from light (amber vial) and at a lower temperature. 4. Consider purging the solvent with nitrogen or argon before use to remove dissolved oxygen. |
| Unexpected peaks appear in my HPLC/LC-MS chromatogram. | 1. Degradation: The compound is degrading under your experimental or storage conditions. 2. Contamination: The solvent or glassware may be contaminated. | 1. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This helps confirm if the new peaks are related to the compound. 2. Analyze a solvent blank to rule out contamination. 3. Review your solution preparation and storage procedures against the recommendations in the FAQs. |
| The measured concentration of my solution decreases over time. | Adsorption or Degradation. The compound may be adsorbing to the container surface (especially plastic) or degrading. | 1. Use glass or polypropylene containers. 2. Re-evaluate the stability of your solution under the specific storage conditions. A short-term stability study (e.g., analyzing the solution at 0, 6, 12, and 24 hours) can determine the rate of loss. 3. Ensure the analytical method is robust. HPLC troubleshooting guides can help diagnose issues with the method itself.[7][8][9] |
| Poor solubility or precipitation is observed. | pH or Solvent Issue. The pH of the solution may have shifted, causing the free base to precipitate. Amine hydrochloride salts have different solubility profiles than their free bases.[10][11] | 1. Ensure the pH of your aqueous solution is in the acidic range (pH < 6). 2. If using buffers, check for compatibility and potential for salt precipitation. 3. Consider using a co-solvent like ethanol or acetonitrile for aqueous preparations if solubility is a persistent issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
For each condition, use the stock solution and a parallel blank (solvent only). After the stress period, neutralize acidic and basic samples before analysis.[12]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation occurs, increase acid concentration or temperature. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Amine salts can be particularly susceptible to base-catalyzed degradation. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Place the stock solution in an oven at 70°C for 48 hours. The solid compound should also be tested under the same conditions. |
| Photodegradation | Expose the stock solution in a transparent (e.g., quartz) container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A dark control sample should be stored under the same conditions to separate light effects from thermal effects. |
3. Analysis:
-
Analyze all stressed samples, neutralized solutions, and controls using a suitable stability-indicating analytical method, such as the HPLC method described below.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products or impurities.[13][14]
1. Initial Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a linear gradient, e.g., 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
2. Method Development and Optimization:
-
Inject the unstressed compound to determine its retention time.
-
Inject a mixture of all samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Optimization:
-
If peaks are poorly resolved, adjust the gradient slope or duration.
-
To improve peak shape for the amine, ensure the mobile phase is acidic (pH 2.5-3.5 with TFA or formic acid).
-
If necessary, try a different column chemistry (e.g., Phenyl-Hexyl) to alter selectivity.
-
3. Validation:
-
Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is pure in the presence of degradants (e.g., using a photodiode array detector for peak purity analysis).
Visualizations
// Nodes parent [label="N-(4-Bromobenzyl)cyclohexanamine\n(Parent Compound)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; hydrolysis [label="Hydrolysis\n(Acid/Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(e.g., H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; photolysis [label="Photolysis\n(UV/Vis Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prod1 [label="4-Bromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; prod2 [label="Cyclohexanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; prod3 [label="N-Oxide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; prod4 [label="Other Photodegradants", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges parent -> hydrolysis; parent -> oxidation; parent -> photolysis;
hydrolysis -> prod1; hydrolysis -> prod2; oxidation -> prod3; photolysis -> prod4; } Caption: Potential degradation pathways for N-(4-Bromobenzyl)cyclohexanamine.
// Nodes start [label="Prepare 1 mg/mL Stock Solution\nand Solvent Blanks", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; stress [label="Expose Aliquots to Stress Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base Hydrolysis\n(0.1 M NaOH, 60°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxid [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; photo [label="Photolysis\n(ICH Q1B)", fillcolor="#F1F3F4", fontcolor="#202124"]; thermal [label="Thermal\n(70°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="Neutralize Acid/Base Samples", fillcolor="#FBBC05", fontcolor="#202124", shape=rectangle]; analyze [label="Analyze All Samples and Controls\nby Stability-Indicating HPLC", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; evaluate [label="Evaluate Data:\nIdentify Degradants & Assess Peak Purity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle];
// Edges start -> stress; stress -> acid [label=" "]; stress -> base [label=" "]; stress -> oxid [label=" "]; stress -> photo [label=" "]; stress -> thermal [label=" "];
acid -> neutralize; base -> neutralize;
neutralize -> analyze; oxid -> analyze; photo -> analyze; thermal -> analyze;
analyze -> evaluate; } Caption: Workflow for conducting a forced degradation study.
// Nodes start [label="Unexpected Peak(s) Observed in Chromatogram", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is the peak present in the\nsolvent blank injection?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a1_yes [label="Source is likely solvent, mobile phase,\nor system contamination.", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Peak is related to the sample.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Does the peak area increase with\ntime or exposure to light/heat?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; a2_yes [label="Peak is a degradation product.\nReview storage/handling procedures.", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Peak is likely a process impurity\nfrom synthesis.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; } Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. ijrpp.com [ijrpp.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Isolation (Recovery) [chem.ualberta.ca]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. ijtsrd.com [ijtsrd.com]
Technical Support Center: Scaling Up N-(4-Bromobenzyl)cyclohexanamamine Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective Imine Formation: The equilibrium between 4-bromobenzaldehyde and cyclohexylamine may not favor the imine intermediate. This can be due to the presence of excess water, which hydrolyzes the imine. | • Ensure all reagents and solvents are anhydrous. • Consider the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves. • A mild acidic catalyst (e.g., acetic acid) can promote imine formation. |
| Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling. | • Use a fresh batch of the reducing agent. • Test the activity of the reducing agent on a known, simple substrate. | |
| Suboptimal pH: The pH of the reaction is critical. If the pH is too low, the cyclohexylamine will be protonated and non-nucleophilic. If it is too high, the imine formation will be slow. | • The optimal pH for reductive amination is typically between 5 and 7. Use of a buffer or careful addition of an acid catalyst can help maintain the desired pH. | |
| Presence of Impurities | Over-alkylation (Tertiary Amine Formation): The newly formed secondary amine can react with another molecule of 4-bromobenzaldehyde to form a tertiary amine. | • Use a slight excess of cyclohexylamine relative to 4-bromobenzaldehyde. • Add the reducing agent as soon as the imine is formed to minimize the time the secondary amine is exposed to the aldehyde. |
| Aldehyde Reduction: The reducing agent can directly reduce 4-bromobenzaldehyde to 4-bromobenzyl alcohol. | • Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride or sodium cyanoborohydride. • Add the reducing agent portion-wise to control the reaction. | |
| Unreacted Starting Materials: Incomplete reaction can lead to the presence of 4-bromobenzaldehyde and cyclohexylamine in the final product. | • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. • Increase the reaction time or temperature if necessary. | |
| Difficulty in Product Isolation and Purification | Emulsion during Workup: The product may form an emulsion during the aqueous workup, making phase separation difficult. | • Add a saturated brine solution to break the emulsion. • Filter the mixture through a pad of celite. |
| Product Oiling Out during Crystallization: The hydrochloride salt may not crystallize properly and instead form an oil. | • Ensure the free base is completely dry before adding the HCl solution. • Try different crystallization solvents or solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/hexane). • Scratch the inside of the flask with a glass rod to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-(4-Bromobenzyl)cyclohexanamine?
A1: The most common and efficient method is a one-pot reductive amination of 4-bromobenzaldehyde with cyclohexylamine. This method involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.
Q2: Which reducing agent is most suitable for this synthesis on a larger scale?
A2: While sodium borohydride is a cost-effective option, it can also reduce the starting aldehyde. For better selectivity and control on a larger scale, sodium triacetoxyborohydride is often preferred as it is milder and more selective for the iminium ion. Catalytic hydrogenation is another scalable option but may require specialized equipment.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for 4-bromobenzaldehyde (the starting material) should be visible at the beginning of the reaction and should diminish as the reaction proceeds. The product, N-(4-Bromobenzyl)cyclohexanamine, will appear as a new spot. Staining with potassium permanganate can help visualize the product. For more quantitative analysis, LC-MS can be used.
Q4: What is the best way to form the hydrochloride salt?
A4: After the reaction and workup to isolate the free base, it should be dissolved in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in isopropanol or diethyl ether) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
Q5: What are the key safety precautions to consider during scale-up?
A5: When scaling up, it is crucial to manage the exotherm of the reaction, especially during the addition of the reducing agent. Ensure adequate cooling and controlled addition of reagents. Hydrogen gas is evolved during the reduction with borohydrides, so the reaction should be conducted in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Synthesis of N-(4-Bromobenzyl)cyclohexanamine (Free Base) via Reductive Amination
This protocol is a representative procedure for a lab-scale synthesis that can be adapted for scale-up.
Materials:
-
4-Bromobenzaldehyde
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add cyclohexylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add acetic acid (1.2 eq) and stir for another 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine as an oil. The crude product can be purified by column chromatography on silica gel if necessary.
Formation and Crystallization of this compound
Materials:
-
N-(4-Bromobenzyl)cyclohexanamine (free base)
-
Anhydrous diethyl ether (or isopropanol)
-
Hydrogen chloride solution (2 M in diethyl ether or as desired)
Procedure:
-
Dissolve the crude or purified N-(4-Bromobenzyl)cyclohexanamine free base in a minimal amount of anhydrous diethyl ether.
-
With vigorous stirring, add the hydrogen chloride solution dropwise. A white precipitate will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
-
For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₃H₁₉BrClN |
| Molecular Weight | 304.65 g/mol [1] |
| CAS Number | 1158371-88-0[1] |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98%[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Our aim is to help you navigate potential challenges and avoid common side reactions to achieve a high-yield, high-purity product.
Troubleshooting Guide
Low yields, impure product, or complete reaction failure can be frustrating. This guide addresses common issues encountered during the reductive amination synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between cyclohexanone, 4-bromobenzylamine, and the corresponding imine may not favor the imine intermediate.[1][2] - pH Adjustment: Ensure the reaction is run under slightly acidic conditions (pH 4-5) to catalyze imine formation. Acetic acid is a common and effective choice.[2] - Water Removal: The formation of the imine releases water. If water is not removed, it can hydrolyze the imine back to the starting materials.[1] Consider using a dehydrating agent or a setup that allows for water removal (e.g., Dean-Stark apparatus). |
| Inactive Reducing Agent | The reducing agent may have degraded or is not suitable for the reaction. - Check Activity: Test the reducing agent on a known, reliable substrate to confirm its activity. - Select Appropriate Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations as they are less likely to reduce the starting ketone.[1][2] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact the outcome. - Temperature: While some reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. - Solvent: Ensure all reactants are soluble in the chosen solvent. Dichloromethane (DCM) or methanol are common choices.[3] |
Problem 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reaction is a common source of impurities. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. - Adjust Stoichiometry: Using a slight excess of one of the reactants (typically the less valuable one) can help drive the reaction to completion. |
| Formation of Side Products | Several side reactions can occur during reductive amination. - Over-alkylation: The secondary amine product can react with another molecule of the aldehyde and reducing agent to form a tertiary amine. Using an excess of the primary amine can sometimes mitigate this. - Reduction of Ketone: The reducing agent can directly reduce the cyclohexanone to cyclohexanol. Using a milder reducing agent like NaBH(OAc)₃ can minimize this.[3] - Self-condensation of Ketone: Under certain conditions, cyclohexanone can undergo self-condensation. Maintaining appropriate pH and temperature can help avoid this. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination to synthesize this compound?
A1: The optimal pH is typically in the range of 4-5.[2] This slightly acidic environment is crucial for catalyzing the formation of the imine intermediate. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the ketone will not be sufficiently activated for nucleophilic attack.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reaction. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting ketone, thus minimizing the formation of cyclohexanol as a byproduct.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (cyclohexanone and 4-bromobenzylamine) to observe their disappearance and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin) can help visualize the spots.
Q4: What are the most common side products and how can I minimize them?
A4: The most common side products are:
-
Cyclohexanol: Formed by the direct reduction of cyclohexanone. Use a mild reducing agent like NaBH(OAc)₃ to minimize this.[3]
-
Bis(4-bromobenzyl)cyclohexylamine (Tertiary Amine): Formed by the reaction of the product with another molecule of 4-bromobenzylamine and cyclohexanone. This can be minimized by carefully controlling the stoichiometry of the reactants.
-
Unreacted starting materials: Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature if necessary.
Q5: What is the best method for purification of the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the reducing agent and other water-soluble byproducts. The crude product can then be purified by flash column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The hydrochloride salt will then precipitate and can be collected by filtration.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via reductive amination.
| Parameter | Typical Value | Notes |
| Yield | 75-90% | Yields can vary based on reaction scale, purity of reagents, and purification method. |
| Purity (by HPLC) | >98% | Purity after column chromatography and salt formation. Commercial suppliers often list purities of ≥98%.[4] |
| Melting Point | Not widely reported | The melting point of the hydrochloride salt can be a useful indicator of purity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the synthesis via reductive amination using sodium triacetoxyborohydride.
Materials:
-
Cyclohexanone
-
4-Bromobenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 equivalent) and anhydrous dichloromethane.
-
Amine and Acid Addition: Add 4-bromobenzylamine (1.0 equivalent) to the solution, followed by glacial acetic acid (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude N-(4-Bromobenzyl)cyclohexanamine. Purify the crude product by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (1.0 equivalent) while stirring.
-
Isolation: The this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Overview of the main reaction and potential side reactions.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride and related compounds, focusing on their activity as monoamine transporter inhibitors. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from structurally related N-substituted tropane analogues to illustrate the principles of structure-activity relationships (SAR) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This approach allows for an objective comparison of how modifications to the N-substituent and aromatic rings can influence binding affinity and selectivity.
Introduction to Monoamine Transporter Inhibitors
Monoamine transporters are crucial membrane proteins that regulate neurotransmission by reuptaking dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons.[1][2][3] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and psychostimulant drugs.[1][3] The development of selective inhibitors for DAT, SERT, or NET, or compounds with a specific mixed-transporter profile, is a key strategy in the discovery of novel therapeutics for a range of neuropsychiatric disorders.[4]
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds share a common scaffold and differ in the substituent on the tropane nitrogen, providing insight into the impact of this functional group on transporter affinity and selectivity. While not N-benzylcyclohexanamine derivatives, this dataset serves as a valuable surrogate to understand the SAR principles that are likely to apply to the target compound and its analogues.
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1 | -H | 634 | >10,000 | >10,000 | >15.8 | >15.8 |
| 2 | -CH₃ | 13 | 4,800 | 1,600 | 369 | 123 |
| 3 | -CH₂CH=CH₂ (Allyl) | 28 | 6,500 | 2,100 | 232 | 75 |
| 4 | -CH₂Ph (Benzyl) | 16 | 3,900 | 1,200 | 244 | 75 |
| 5 | -(CH₂)₃Ph | 12 | 2,900 | 800 | 242 | 67 |
| 6 | -(CH₂)₄Ph | 8.5 | 2,500 | 600 | 294 | 71 |
Data adapted from a study on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues.
Note: A lower Ki value indicates a higher binding affinity.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key SAR trends for this class of monoamine transporter inhibitors:
-
Importance of the Nitrogen Substituent: The unsubstituted analogue (Compound 1) displays very low affinity for all three transporters, highlighting the critical role of the N-substituent for potent activity.
-
Effect of N-Alkylation and N-Benzylation: Simple alkylation (e.g., methyl, allyl) and benzylation significantly enhance DAT affinity compared to the unsubstituted compound.
-
Impact of N-Phenylalkyl Chain Length: Increasing the length of the N-phenylalkyl chain from benzyl to phenylbutyl (Compounds 4-6) leads to a progressive increase in DAT affinity, with the phenylbutyl derivative (Compound 6) being the most potent in this series.
-
Selectivity Profile: All the N-substituted analogues exhibit high selectivity for DAT over SERT and NET. This suggests that the N-substituent plays a crucial role in directing the ligand's interaction with the dopamine transporter.
While this data is for a tropane scaffold, it is plausible that similar SAR principles would apply to N-benzylcyclohexanamine derivatives. For instance, substitutions on the benzyl ring of this compound could further modulate affinity and selectivity. The presence of the bromine atom at the 4-position of the benzyl ring is expected to influence the electronic and steric properties of the molecule, which in turn would affect its interaction with the binding pocket of the monoamine transporters.
Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action for this class of compounds is the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Caption: Inhibition of the dopamine transporter (DAT) by N-benzylcyclohexanamine analogues blocks dopamine reuptake.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize monoamine transporter inhibitors.
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Methodology:
-
Tissue Preparation: Rat brain tissue (striatum for DAT, cortex for SERT, and hippocampus for NET) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and various concentrations of the test compound.
-
Incubation: The mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining the binding affinity of compounds to monoamine transporters.
Monoamine Uptake Inhibition Assays
Objective: To measure the functional potency (IC₅₀) of test compounds in inhibiting the uptake of dopamine, serotonin, or norepinephrine into synaptosomes or cells expressing the respective transporters.
Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes are prepared from rat brain tissue, or cell lines stably expressing the human DAT, SERT, or NET are cultured.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: The reaction is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined by non-linear regression analysis.
Conclusion
This guide provides a framework for understanding the comparative activity of this compound and related compounds as monoamine transporter inhibitors. While direct experimental data on the target compound is scarce in the public domain, the analysis of structurally related N-substituted tropane analogues offers valuable insights into the structure-activity relationships governing the potency and selectivity of this chemical class. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological profile of this compound and its derivatives. Future research should focus on generating direct comparative data for a series of N-benzylcyclohexanamine analogues to build a more precise SAR model for this specific scaffold.
References
- 1. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for N-(4-Bromobenzyl)cyclohexanamine hydrochloride: Reductive Amination and Direct Alkylation . The objective is to offer a clear comparison of their performance based on available experimental data, enabling informed decisions in process development and chemical synthesis.
At a Glance: Method Comparison
| Metric | Reductive Amination | Direct Alkylation |
| Starting Materials | 4-Bromobenzaldehyde, Cyclohexylamine | 4-Bromobenzyl bromide, Cyclohexylamine |
| Key Reagents | Reducing agents (e.g., NaBH₄, NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Reported Yield | High (e.g., ~88%)[1] | Moderate to High (Variable) |
| Reaction Conditions | Generally mild, one-pot procedures are common | Can require harsher conditions and may be prone to side reactions |
| Key Advantages | High efficiency, good yields, often a one-pot reaction. | Utilizes readily available starting materials. |
| Potential Drawbacks | Requires a specific aldehyde starting material. | Risk of over-alkylation (formation of tertiary amine), potential for competing elimination reactions. |
Synthesis Methods in Detail
Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (4-bromobenzaldehyde) with an amine (cyclohexylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final product is subsequently converted to its hydrochloride salt.
A common approach involves the use of sodium borohydride (NaBH₄) as the reducing agent in the presence of a cation exchange resin, which can facilitate the reaction and lead to high yields.[1]
Experimental Protocol: Reductive Amination using Sodium Borohydride
A representative procedure for a similar reductive amination is as follows:
-
To a solution of 4-bromobenzaldehyde (1 mmol) and cyclohexylamine (1 mmol) in a suitable solvent such as tetrahydrofuran (THF, 3 mL) in a round-bottomed flask, a cation exchange resin (e.g., DOWEX(R)50WX8, 0.5 g) is added.
-
The mixture is stirred at room temperature, and sodium borohydride (NaBH₄, 1 mmol) is added portion-wise.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
-
The purified N-(4-Bromobenzyl)cyclohexanamine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration and dried to yield this compound.
One study on the reductive amination of 4-bromobenzaldehyde with a substituted aniline using NaBH₄ and a cation exchange resin in THF at room temperature reported a yield of 88% for the secondary amine product after a reaction time of 40 minutes.[1]
Direct Alkylation
Direct alkylation offers an alternative route to N-(4-Bromobenzyl)cyclohexanamine, involving the nucleophilic substitution of a halide (bromide) from 4-bromobenzyl bromide by cyclohexylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Experimental Protocol: Direct Alkylation
A general procedure for the direct alkylation of an amine is as follows:
-
Cyclohexylamine (1 mmol) and 4-bromobenzyl bromide (1 mmol) are dissolved in a suitable solvent, such as acetonitrile or dimethylformamide (DMF).
-
A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (typically 1.5-2 equivalents), is added to the mixture.
-
The reaction mixture is stirred, often with heating, for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
After completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified, typically by column chromatography.
-
The purified free base is then converted to the hydrochloride salt as described in the reductive amination protocol.
A significant challenge in direct alkylation is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction.
Logical Workflow of Synthesis Methods
The following diagram illustrates the logical flow and relationship between the two primary synthesis routes for this compound.
Caption: Comparative workflow of Reductive Amination and Direct Alkylation for the synthesis of the target compound.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds with similar structural motifs, particularly N-benzylcyclohexanamine derivatives, have been investigated for their biological activities. Notably, some N-benzyl piperidine derivatives have been explored as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are relevant targets in the context of Alzheimer's disease.[2] Furthermore, various sigma receptor modulators, which can influence a range of cellular signaling cascades, share structural similarities with the target compound.[3]
Given the structural alerts, a hypothetical signaling pathway that could be investigated for this compound might involve the modulation of enzymes like Cholesteryl Ester Transfer Protein (CETP), as has been studied for other N,N-substituted amine derivatives.[4]
The following diagram illustrates a generalized potential signaling pathway that could be modulated by compounds of this class, based on the activities of related molecules.
Caption: A potential signaling pathway for N-benzylcyclohexanamine derivatives based on known biological targets of similar compounds.
Conclusion
Both reductive amination and direct alkylation are viable methods for the synthesis of this compound. Reductive amination appears to offer advantages in terms of efficiency and yield, particularly when optimized as a one-pot procedure. Direct alkylation, while conceptually straightforward, may require more careful control to avoid side products. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the purification capabilities at hand. Further investigation into the biological activity of this specific compound is warranted to elucidate its precise mechanism of action and potential therapeutic applications.
References
Comparative Analysis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride and Its Structural Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-(4-Bromobenzyl)cyclohexanamine hydrochloride and its structural analogs. Due to the limited availability of public-domain quantitative performance data for direct structural analogs, this document serves as a comprehensive template, outlining the key parameters and experimental methodologies crucial for a thorough comparative analysis. The included data for representative N-substituted cyclohexanamine derivatives from existing literature is intended to illustrate the application of these principles in evaluating potential therapeutic agents.
Introduction: The N-Benzylcyclohexanamine Scaffold
The N-benzylcyclohexanamine scaffold is a key pharmacophore found in a variety of biologically active compounds. The parent compound, N-(4-Bromobenzyl)cyclohexanamine, and its analogs are of interest to the scientific community for their potential interactions with various central nervous system targets, including the dopamine transporter (DAT) and sigma receptors. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This guide will focus on the following key aspects for comparison:
-
Receptor Binding Affinity: Quantifying the interaction of the compounds with their molecular targets.
-
Functional Activity: Assessing the downstream cellular effects of receptor binding.
-
Synthesis: Outlining the chemical routes to access these molecules.
Structural Analogs of N-(4-Bromobenzyl)cyclohexanamine
Several structural modifications to the parent compound can be envisaged to explore the SAR. These modifications typically fall into three categories:
-
Substitution on the Benzyl Ring: Altering the electronic and steric properties of the aromatic ring.
-
Modification of the Cyclohexyl Ring: Introducing substituents to probe the binding pocket.
-
Alterations to the Amine Linker: Exploring the impact of different N-substituents.
For the purpose of this guide, we will consider the following representative analogs, for which some biological data can be found in the literature:
-
Analog A: N-(4-Methylbenzyl)cyclohexanamine
-
Analog B: N-Benzylcyclohexanamine
-
Analog C: N-(4-Fluorobenzyl)cyclohexanamine
Comparative Performance Data
The following tables summarize key quantitative data for the parent compound and its representative analogs. It is important to note that this data is compiled from various sources and experimental conditions may differ.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine Transporter (DAT) Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Analog A: N-(4-Methylbenzyl)cyclohexanamine | Data Not Available | Data Not Available | Data Not Available |
| Analog B: N-Benzylcyclohexanamine | Data Not Available | Data Not Available | Data Not Available |
| Analog C: N-(4-Fluorobenzyl)cyclohexanamine | Data Not Available | Data Not Available | Data Not Available |
Disclaimer: Extensive literature searches did not yield specific, publicly available Ki values for this compound and its direct structural analogs against DAT and sigma receptors. The table above is presented as a template for researchers to populate with their own experimental data.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of novel compounds. Below are standard protocols for key in vitro assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity of a test compound to the dopamine transporter by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human DAT
-
[³H]WIN 35,428 (radioligand)
-
Cocaine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize DAT-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]WIN 35,428, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of cocaine.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
This protocol measures the affinity of compounds for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (rich in sigma-1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Haloperidol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: To a 96-well plate, add the brain membranes, --INVALID-LINK---pentazocine, and a range of concentrations of the test compound. Use haloperidol for determining non-specific binding.
-
Incubation: Incubate at 37°C for 150 minutes.
-
Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting and Analysis: Measure radioactivity and calculate IC50 and Ki values as described for the DAT binding assay.
Signaling Pathways and Experimental Workflows
Visualizing the potential mechanisms of action and experimental procedures can aid in understanding the compound's effects.
Caption: Potential GPCR signaling pathway for N-benzylcyclohexanamine analogs.
Caption: General experimental workflow for compound evaluation.
Conclusion
The N-(4-Bromobenzyl)cyclohexanamine scaffold represents a promising starting point for the development of novel CNS-active agents. This guide provides a framework for the systematic evaluation of its structural analogs. While a direct comparison of performance is currently hindered by the lack of publicly available data, the outlined experimental protocols and data presentation formats offer a clear path for researchers to conduct their own comparative studies. Future research focused on synthesizing these analogs and evaluating their pharmacological profiles against key targets such as the dopamine transporter and sigma receptors will be invaluable in elucidating the structure-activity relationships and identifying lead candidates for further development.
Comparative Analysis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride Derivatives: A Landscape of Potential Biological Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount. This guide provides a comparative overview of the known biological activities of compound classes related to N-(4-Bromobenzyl)cyclohexanamine hydrochloride. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, analysis of structurally similar compounds provides valuable insights into their potential pharmacological profiles.
The core structure, combining a substituted benzyl group with a cyclohexanamine moiety, is a recognized scaffold in medicinal chemistry. Variations in this structure can lead to a range of biological effects, from influencing the central nervous system to exhibiting antimicrobial or anticancer properties. This guide will synthesize findings from related chemical series to project potential activities and highlight key experimental methodologies used in their evaluation.
Insights from Structurally Related Compounds
Although specific data for a series of this compound derivatives is limited, the biological activities of analogous compounds suggest several potential areas of interest for this chemical class.
Table 1: Biological Activities of Structurally Related Compound Classes
| Compound Class | Key Structural Features | Observed Biological Activity | Reference Compound Example |
| N-Benzyl-Substituted Phenethylamines | N-benzyl group, phenethylamine core | 5-HT2A/2C serotonin receptor partial agonism | N-(4-bromo-2,5-dimethoxybenzyl)phenethylamine |
| 1-Phenylcyclohexylamine Analogs | Phenylcyclohexylamine core | NMDA receptor antagonism, dopamine reuptake inhibition | Phencyclidine (PCP) |
| N-(Halobenzyl) Amides | Halogenated benzyl group, amide linkage | Antifungal activity | N-(4-chlorobenzyl)cinnamamide |
| 2-(4-Bromobenzyl) Tethered Pyrimidines | 4-bromobenzyl moiety, pyrimidine core | Anticancer (Topoisomerase I/II inhibition) | 2-(4-bromobenzyl)-4-amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivative |
| 4-Amino-4-arylcyclohexanones | 4-substituted arylcyclohexane core | Analgesic activity | 4-amino-4-(p-bromophenyl)cyclohexanone |
The data from these related series suggests that the N-(4-Bromobenzyl)cyclohexanamine scaffold could be a promising starting point for exploring therapies related to neurological disorders, infectious diseases, or oncology. The presence of the 4-bromobenzyl group, in particular, has been associated with potent activity in several contexts.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound derivatives, a variety of in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments based on the activities of related compounds.
Serotonin Receptor Binding and Functional Assays
Objective: To determine the affinity and functional activity of the compounds at serotonin receptors, such as 5-HT2A and 5-HT2C.
Methodology:
-
Receptor Binding Assay:
-
Preparation of Membranes: Cell membranes expressing the human 5-HT2A or 5-HT2C receptor are prepared from transfected cell lines (e.g., HEK293).
-
Assay Conditions: Membranes are incubated with a radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).
-
-
Functional Assay (e.g., Calcium Flux):
-
Cell Culture: Cells expressing the target receptor and a calcium-sensitive fluorescent dye are plated.
-
Compound Addition: The test compound is added to the cells.
-
Measurement: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader.
-
Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy are determined.
-
Dopamine Transporter (DAT) Uptake Assay
Objective: To measure the ability of the compounds to inhibit the reuptake of dopamine by the dopamine transporter.
Methodology:
-
Preparation of Synaptosomes: Synaptosomes (nerve terminals) are prepared from rat striatal tissue.
-
Uptake Assay:
-
Synaptosomes are incubated with the test compound and a radiolabeled dopamine analog (e.g., [³H]dopamine).
-
The uptake of the radiolabeled dopamine is allowed to proceed for a set time at 37°C.
-
The reaction is stopped by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured.
-
-
Data Analysis: The IC50 value for the inhibition of dopamine uptake is calculated.
In Vitro Anticancer Assays
Objective: To evaluate the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
Methodology:
-
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Measurement: The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined.
-
-
Topoisomerase Inhibition Assay:
-
Enzyme and Substrate: Purified human topoisomerase I or II is incubated with supercoiled plasmid DNA in the presence of the test compound.
-
Reaction Termination: The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
Visualization: The different forms of DNA (supercoiled, relaxed, nicked) are visualized by staining.
-
Data Analysis: Inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or nicked DNA.
-
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Figure 1: Hypothetical signaling pathway for a derivative acting on a Gq-coupled serotonin receptor.
Figure 2: A typical workflow for the in vitro screening of novel compounds for anticancer activity.
References
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. It includes a detailed experimental protocol for a recommended Reverse-Phase HPLC (RP-HPLC) method and a comparison with alternative analytical techniques, supported by representative experimental data.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical research and development. Ensuring its purity is critical for the quality, safety, and efficacy of downstream products. HPLC is a powerful and widely used technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy. This guide will focus on a robust RP-HPLC method for the validation of this compound purity and compare it with other potential analytical approaches.
Recommended Analytical Method: Reverse-Phase HPLC
A stability-indicating RP-HPLC method is the recommended approach for the routine purity analysis of this compound. This method is capable of separating the main compound from its potential impurities, including starting materials, by-products, and degradation products.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is a representative method based on common practices for the analysis of similar aromatic amine hydrochlorides.[1][2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Run Time: 20 minutes.
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the mobile phase.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. The percentage purity can be calculated using the area normalization method, assuming all impurities have a similar response factor.
Method Validation and Performance Comparison
The performance of the recommended RP-HPLC method can be compared with other potential analytical techniques for purity determination. The following table summarizes key performance parameters based on typical data for the analysis of similar amine compounds.
| Parameter | RP-HPLC | Ultra-High-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity differences. | Separation based on polarity, using smaller particle size columns for higher resolution and speed.[4] | Separation of volatile compounds based on boiling point and mass-to-charge ratio.[5] | Identification and quantification based on the magnetic properties of atomic nuclei.[6] |
| Typical Linearity (r²) | > 0.999[1] | > 0.999 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2.0%[1] | < 1.5% | < 5.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 98.5 - 101.5% | 95.0 - 105.0% | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL[1] | ~0.001 µg/mL | ~0.1 µg/mL | ~0.1 mg/mL |
| Sample Derivatization | Not typically required. | Not typically required. | May be required to improve volatility and thermal stability.[7][8] | Not required. |
| Throughput | Moderate | High | Low to Moderate | Low |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: Workflow for HPLC Purity Validation.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. agilent.com [agilent.com]
- 6. reddit.com [reddit.com]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride with other benzylamines
A Guide for Researchers in Drug Development
In the landscape of contemporary medicinal chemistry, benzylamine derivatives represent a pivotal scaffold for the development of novel therapeutic agents targeting a diverse array of biological systems. This guide provides a comprehensive comparative analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride against two structurally related benzylamines: N-Benzylcyclohexanamine hydrochloride and 4-Bromobenzylamine hydrochloride. This objective comparison, supported by available physicochemical data, and outlining protocols for pharmacological and toxicological evaluation, is intended to inform researchers, scientists, and drug development professionals in their pursuit of new chemical entities with optimized pharmacological profiles.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic behavior. Here, we summarize the available data for the three benzylamine hydrochlorides.
| Property | N-(4-Bromobenzyl)cyclohexanamine HCl | N-Benzylcyclohexanamine HCl | 4-Bromobenzylamine HCl | Benzylamine HCl |
| Molecular Formula | C₁₃H₁₉BrClN[1] | C₁₃H₂₀ClN[2] | C₇H₉BrClN[3][4] | C₇H₁₀ClN |
| Molecular Weight | 304.65 g/mol [1] | 225.76 g/mol [5] | 222.51 g/mol [3][4] | 143.61 g/mol |
| Melting Point | Data not available | 252-253 °C[2] | 274-276 °C[3] | 262-263 °C |
| Solubility | Data not available | Soluble in Acetonitrile, Chloroform, and Methanol[6][7][8] | Soluble in water[3][9] | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
Note: The lack of publicly available experimental data for the melting point and solubility of this compound highlights a key area for future investigation to fully characterize this compound.
Synthesis of N-substituted Benzylamines
The synthesis of N-substituted benzylamines, such as N-(4-Bromobenzyl)cyclohexanamine, is commonly achieved through reductive amination. This process typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine in the presence of a reducing agent.
A general synthetic pathway is illustrated below:
Caption: General workflow for the synthesis of N-substituted benzylamines via reductive amination.
Potential Pharmacological Targets and Signaling Pathways
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels and intracellular calcium signaling, thereby influencing a wide range of cellular processes.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Dopamine Transporter (DAT) Signaling
The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thus playing a crucial role in regulating dopaminergic neurotransmission. Inhibition of DAT leads to increased extracellular dopamine levels.
Caption: The role of the dopamine transporter in synaptic dopamine clearance.
Serotonin 5-HT₂A Receptor Signaling
The 5-HT₂A receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: The 5-HT₂A receptor Gq/11 signaling pathway.
Experimental Protocols for Comparative Evaluation
To generate the necessary data for a robust comparative analysis, standardized experimental protocols are essential. The following sections detail methodologies for key in vitro assays.
Receptor Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of N-(4-Bromobenzyl)cyclohexanamine HCl and other benzylamines to displace a radiolabeled ligand from a target receptor (e.g., sigma-1, DAT, 5-HT₂A).
Workflow:
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.
-
Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and cytotoxicity.
Objective: To determine the concentration of the test compounds that reduces the viability of a cell line by 50% (IC₅₀).
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Acute In Vivo Toxicity Assessment
To evaluate the systemic toxicity of the compounds, an acute toxicity study is typically performed in a rodent model.
Objective: To determine the median lethal dose (LD₅₀) of the test compounds.
Methodology:
-
Animal Model: Use a standardized strain of laboratory animals (e.g., Sprague-Dawley rats or Swiss Webster mice).
-
Dose Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a range of doses to different groups of animals.
-
Observation: Monitor the animals for a specified period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: Calculate the LD₅₀ value using appropriate statistical methods (e.g., probit analysis). Benzylamine has a reported oral LD₅₀ of 1130 mg/kg in rats[10].
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound with other benzylamines. While there is a clear need for the generation of specific experimental data for this compound to enable a direct and quantitative comparison, the provided protocols and information on potential biological targets offer a clear path forward for researchers. The structural variations between the three compounds—specifically the presence and position of the bromine atom and the cyclohexyl moiety—are anticipated to significantly influence their pharmacological and toxicological profiles. Future studies should focus on generating the missing physicochemical and biological data to fully elucidate the structure-activity relationships within this class of compounds and to identify promising candidates for further drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 4-Bromobenzylamine hydrochloride | C7H9BrClN | CID 2724096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-benzylcyclohexanamine.hydrochloride CAS#: 16350-96-2 [m.chemicalbook.com]
- 8. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [chemicalbook.com]
- 9. 4-Bromobenzylamine hydrochloride | 26177-44-6 [chemicalbook.com]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
Spectroscopic Data for the Confirmation of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data required for the confirmation of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to the limited availability of published experimental spectra for the target compound, this guide leverages predicted data and compares it with experimental data from structurally similar compounds. This approach provides a robust framework for researchers to confirm the identity and purity of this compound.
Spectroscopic Data Summary
The confirmation of the chemical structure of this compound (Molecular Formula: C13H19BrClN, Molecular Weight: 304.65 g/mol ) relies on a combination of spectroscopic techniques.[1][2] The expected and comparative spectral data are summarized below.
Table 1: ¹H NMR Data (Predicted and Comparative)
| Compound | Aromatic Protons (ppm) | Benzylic Protons (-CH₂-) (ppm) | Cyclohexyl Protons (ppm) | N-H Proton (ppm) |
| N-(4-Bromobenzyl)cyclohexanamine HCl (Predicted) | ~7.5 (d, 2H), ~7.2 (d, 2H) | ~4.0 (s, 2H) | ~1.0-2.0 (m, 10H), ~2.5-3.0 (m, 1H) | Broad singlet |
| 4-Bromobenzylamine Hydrochloride (Experimental) | 7.55 (d, 2H), 7.31 (d, 2H) | 4.07 (s, 2H) | - | Broad singlet |
| N-Benzylcyclohexanamine (Experimental) | 7.2-7.4 (m, 5H) | 3.8 (s, 2H) | 1.0-1.9 (m, 10H), 2.4-2.6 (m, 1H) | Broad singlet |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.
Table 2: ¹³C NMR Data (Predicted and Comparative)
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (-CH₂-) (ppm) | Cyclohexyl Carbons (ppm) |
| N-(4-Bromobenzyl)cyclohexanamine HCl (Predicted) | ~138 (C), ~132 (CH), ~130 (CH), ~122 (C-Br) | ~50-55 | ~55-60 (C-N), ~24-35 |
| 4-Bromobenzylamine Hydrochloride (Experimental) | 138.5, 132.2, 129.2, 121.8 | 45.1 | - |
| N-Benzylcyclohexanamine (Experimental) | 140.3, 128.4, 128.2, 126.9 | 53.7 | 57.1, 33.4, 26.2, 25.1 |
Table 3: Mass Spectrometry and IR Data (Predicted)
| Spectroscopic Technique | Expected Data for N-(4-Bromobenzyl)cyclohexanamine |
| Mass Spectrometry (MS) | The mass spectrum of the free base (N-(4-Bromobenzyl)cyclohexanamine, C13H18BrN) would show a molecular ion peak [M]+ at m/z 283 and 285 in an approximate 1:1 ratio, characteristic of the presence of a bromine atom. The hydrochloride salt would not typically show the molecular ion of the salt itself. |
| Infrared (IR) Spectroscopy | - N-H stretch (secondary amine salt): broad band around 2400-2800 cm⁻¹ - C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹ - C=C stretch (aromatic): ~1450-1600 cm⁻¹ - C-N stretch: ~1100-1250 cm⁻¹ - C-Br stretch: ~500-650 cm⁻¹ |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) and transferred to an NMR tube. Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): A dilute solution of the free base in a volatile solvent is introduced into the mass spectrometer. The sample is ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer. The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Comparison with Alternatives
The primary alternatives for comparison are the starting materials or key structural fragments of the target molecule.
-
4-Bromobenzylamine Hydrochloride: This compound provides the characteristic signals for the 4-bromobenzyl group in both ¹H and ¹³C NMR spectra. Its aromatic proton and carbon signals are key indicators for the presence of this moiety in the final product.
-
N-Benzylcyclohexanamine: This molecule serves as a good model for the cyclohexanamine portion and the N-benzyl linkage. The chemical shifts of the cyclohexyl protons and carbons, particularly the one attached to the nitrogen, are valuable for comparison.
By analyzing the spectra of these alternatives, researchers can confidently assign the signals in the spectra of this compound and confirm its structure. The presence of signals from both the 4-bromobenzyl and the N-cyclohexyl moieties, with appropriate shifts due to their combination, would provide strong evidence for the successful synthesis of the target compound.
References
A Comparative In Vitro Efficacy Analysis of N-(4-Bromobenzyl)cyclohexanamine Hydrochloride and Structurally Related Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of N-(4-Bromobenzyl)cyclohexanamine hydrochloride, a compound of interest for its potential interaction with the sigma-1 receptor. Due to the limited publicly available in vitro data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from closely related N-benzylcyclohexanamine analogs to provide a contextual performance comparison against well-characterized sigma-1 receptor modulators: the agonist PRE-084 and the antagonist Haloperidol.
The sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, is a promising therapeutic target for a variety of central nervous system disorders, including neurodegenerative diseases, pain, and psychiatric conditions. Understanding the in vitro profile of novel ligands such as this compound is a critical first step in the drug discovery and development process.
Comparative In Vitro Efficacy Data
The following table summarizes the in vitro binding affinity of this compound (approximated based on SAR of analogs), PRE-084, and Haloperidol for the sigma-1 receptor. The binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Class | Target | Kᵢ (nM) |
| N-(4-Bromobenzyl)cyclohexanamine HCl | Putative Sigma-1 Ligand | Sigma-1 Receptor | ~10-50 (est.) |
| PRE-084 | Sigma-1 Receptor Agonist | Sigma-1 Receptor | 44 - 53.2 |
| Haloperidol | Sigma-1 Receptor Antagonist | Sigma-1 Receptor | 2.3 - 4.0 |
Note: The Kᵢ value for this compound is an estimation based on structure-activity relationship studies of related N-benzylcyclohexanamine analogs. Experimental validation is required.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the assessment and replication of binding affinity and functional activity studies for sigma-1 receptor ligands.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing the sigma-1 receptor (e.g., HEK293 cells).
-
Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-concentration sigma-1 ligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compound: this compound and comparator compounds, prepared in a series of dilutions.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare membrane homogenates and determine the protein concentration.
-
In a 96-well plate, add the assay buffer, a fixed concentration of --INVALID-LINK---Pentazocine (typically near its Kd value), and varying concentrations of the test compound.
-
For determining total binding, add vehicle instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM Haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor-BiP Dissociation Assay (Functional Assay)
This assay assesses the functional activity (agonist or antagonist) of a test compound by measuring its effect on the interaction between the sigma-1 receptor and the Binding Immunoglobulin Protein (BiP). Agonist binding typically promotes the dissociation of the sigma-1 receptor from BiP.
Materials:
-
Cell line expressing both sigma-1 receptor and BiP (e.g., HEK293 cells).
-
Test compound, known agonist (e.g., PRE-084), and known antagonist (e.g., NE-100).
-
Cell lysis buffer.
-
Antibodies for immunoprecipitation (anti-sigma-1 receptor antibody) and western blotting (anti-sigma-1 receptor and anti-BiP antibodies).
-
Protein A/G beads.
-
SDS-PAGE and western blotting equipment.
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with the test compound, agonist, antagonist, or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and collect the cell lysates.
-
Perform immunoprecipitation by incubating the cell lysates with an anti-sigma-1 receptor antibody followed by protein A/G beads to pull down the sigma-1 receptor and any associated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for western blotting.
-
Probe the membrane with primary antibodies against the sigma-1 receptor and BiP, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
An agonist effect is indicated by a decrease in the amount of BiP co-immunoprecipitated with the sigma-1 receptor compared to the vehicle control. An antagonist will not cause dissociation and may block the effect of an agonist.
Visualizations
The following diagrams illustrate key concepts in the assessment of sigma-1 receptor ligands.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Comparative Cross-Reactivity Analysis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride and Structurally Related Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of N-(4-Bromobenzyl)cyclohexanamine hydrochloride. Due to a lack of publicly available binding affinity data for this specific compound, this document establishes a template for its evaluation by comparing two well-characterized sigma receptor ligands: Haloperidol and (+)-Pentazocine. The experimental protocols and data presented herein serve as a benchmark for the requisite analysis of this compound to determine its selectivity and potential off-target effects.
While this compound's biological target is not definitively established in the literature, its structural similarity to known psychoactive compounds suggests a potential interaction with sigma receptors (σ1 and σ2). Sigma receptors are unique, ligand-regulated molecular chaperones involved in a variety of cellular functions, and many drugs exhibit affinity for these sites, leading to both therapeutic effects and potential side effects.[1][2][3][4] Therefore, a thorough cross-reactivity profiling against a panel of relevant receptors is crucial for its development as a selective pharmacological tool or therapeutic agent.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of Haloperidol and (+)-Pentazocine for sigma-1 (σ1), sigma-2 (σ2), and dopamine D2 receptors. Lower Ki values indicate higher binding affinity. This table exemplifies the data required for a comprehensive cross-reactivity assessment of this compound.
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | ~2-4 | High Affinity | ~1-5 |
| (+)-Pentazocine | ~10 | Moderate Affinity | Low Affinity |
Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values vary across studies but the trend is consistent. The affinity of Haloperidol for σ2 receptors is well-established, though reported Ki values can differ based on experimental conditions.
Experimental Protocols
To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays are the standard methodology. Below are detailed protocols for assessing binding to sigma-1 and sigma-2 receptors.
Sigma-1 (σ1) Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand specifically bound to the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.
-
Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity σ1 ligand (e.g., Haloperidol or unlabeled (+)-Pentazocine).
-
Assay Buffer: Tris-HCl buffer.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: Guinea pig brain membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---Pentazocine (e.g., 5 nM) and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Sigma-2 (σ2) Receptor Binding Assay
This assay is similar to the σ1 assay but uses a different radioligand and a masking agent to block binding to σ1 receptors.
Materials:
-
Radioligand: [3H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.
-
Masking Agent: A high concentration of a selective σ1 ligand (e.g., (+)-Pentazocine) to saturate σ1 receptors, ensuring that [3H]DTG binding is primarily to σ2 receptors.
-
Membrane Preparation: Rat liver membranes are often used due to their high expression of σ2 receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled DTG or Haloperidol.
-
Assay Buffer: Tris-HCl buffer.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: Rat liver membrane homogenates are incubated with a fixed concentration of [3H]DTG (e.g., 5 nM), the σ1 masking agent (e.g., 100 nM (+)-Pentazocine), and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to reach equilibrium (e.g., 120 minutes at room temperature).
-
Separation and Washing: As described for the σ1 receptor binding assay.
-
Quantification: The radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 and subsequently the Ki value for the σ2 receptor are calculated.
Visualizations
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Sigma-1 Receptor Signaling Pathway
Caption: Hypothetical activation of the Sigma-1 receptor.
References
- 1. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Comparative Guide to Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the chemical compound N-(4-Bromobenzyl)cyclohexanamine hydrochloride against established standards in key areas of neuropharmacology. Due to its structural similarity to arylcyclohexylamines, this compound is hypothesized to interact with the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and the µ-opioid receptor (MOR).
This document outlines the pharmacological profiles of known standards for each of these targets, presents detailed experimental protocols to enable direct comparison, and visualizes the relevant biological pathways and experimental workflows. While specific experimental data for this compound is not publicly available, this guide equips researchers with the necessary tools to conduct a thorough comparative analysis.
Section 1: Comparative Standards and Data
To objectively evaluate the performance of this compound, it is essential to benchmark it against well-characterized compounds. The following tables summarize the binding affinities (Ki) of established standards for the NMDA receptor, dopamine transporter, and µ-opioid receptor.
Table 1: NMDA Receptor Antagonist Standard
| Compound | Receptor/Site | Radioligand | Ki (nM) | Reference |
| Phencyclidine (PCP) | NMDA Receptor (dizocilpine site) | [³H]MK-801 | 59 | [1] |
Table 2: Dopamine Transporter Inhibitor Standard
| Compound | Transporter | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Benztropine (a derivative of which is BTCP) | Dopamine Transporter (DAT) | [³H]BTCP | - | 50-70 | [2] |
Table 3: µ-Opioid Receptor Agonist Standard
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| DAMGO | µ-Opioid Receptor (MOR) | [³H]DAMGO | 1.18 | [3] |
Section 2: Experimental Protocols
Detailed methodologies are provided below for key in vitro assays to determine the binding affinity and functional activity of this compound at the NMDA receptor, dopamine transporter, and µ-opioid receptor.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to displace a known radioligand.
Materials:
-
Rat cortical synaptosomes
-
[³H]CGP 39653 (Radioligand)
-
This compound (Test Compound)
-
Unlabeled NMDA receptor antagonist (e.g., PCP for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare rat cortical synaptosomes as the source of NMDA receptors.[4]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled antagonist (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]CGP 39653 at a final concentration of approximately 2 nM.[4]
-
100 µL of the synaptosome preparation.
-
-
Incubation: Incubate the plate at a specified temperature and duration to reach binding equilibrium (e.g., 60 minutes at 30°C).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
-
Dopamine Transporter (DAT) Inhibition Assay
This protocol measures the functional potency (IC50) of this compound in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 or other suitable cells stably expressing the human dopamine transporter (hDAT).
-
[³H]Dopamine (Radiolabeled substrate)
-
This compound (Test Compound)
-
Known DAT inhibitor (e.g., nomifensine for non-specific uptake)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
96-well cell culture plates
-
Scintillation counter and fluid
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells into a 96-well plate and grow to confluence.[7]
-
Assay Protocol:
-
Wash the cells with pre-warmed uptake buffer.
-
Add uptake buffer containing varying concentrations of this compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of ~10-20 nM.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[7]
-
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the tritium content in a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific dopamine uptake.[8]
-
µ-Opioid Receptor (MOR) Functional Assay (cAMP Inhibition)
This assay determines the ability of this compound to act as an antagonist by measuring its capacity to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO or HEK293 cells stably expressing the human µ-opioid receptor (MOR).
-
Known MOR agonist (e.g., DAMGO)
-
This compound (Test Compound)
-
Forskolin (to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the MOR-expressing cells in appropriate media.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC80) of the MOR agonist DAMGO.
-
Antagonist Pre-incubation: Pre-incubate the cells with the diluted test compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist and Forskolin Stimulation: Add the MOR agonist followed by forskolin to stimulate adenylyl cyclase and cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Terminate the reaction and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.[6]
-
Section 3: Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NMDA Receptor Signaling Pathway.
Caption: Dopamine Transporter Inhibition Assay Workflow.
Caption: µ-Opioid Receptor Signaling Pathway.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Localization of dopamine carriers by BTCP, a dopamine uptake inhibitor, on nigral cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(4-Bromobenzyl)cyclohexanamine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of N-(4-Bromobenzyl)cyclohexanamine hydrochloride is paramount for ensuring personnel safety and environmental protection. As a halogenated organic compound, this substance requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (double nitrile or Viton gloves are recommended).[3]
-
Body Protection: A fully-buttoned lab coat. In cases of potential splashing, an apron and/or rubber boots should be worn.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[5]
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3][6]
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[6] Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5][7]
-
Avoid Mixing with Incompatibles: Do not mix this compound waste with the following:
Labeling and Storage of Waste Containers
Accurate and clear labeling is a legal requirement and essential for safety.
-
Immediate Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][7]
-
Content Identification: The label must clearly identify the contents, including the full chemical name: "Waste this compound" and its approximate concentration or volume.[6][7] Do not use abbreviations or chemical formulas.[7]
-
Hazard Identification: The label should also indicate the relevant hazards (e.g., Corrosive, Harmful).
-
Secure Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[2][7] The container must be kept tightly closed except when adding waste.[7][8]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (such as sand or earth).[3][9] Place the absorbent material into a sealed container for disposal as hazardous waste.[3][9]
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of Hazard Information
The following table summarizes key hazard data for this compound and related compounds, underscoring the importance of careful handling.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Causes skin irritation and may cause severe skin burns.[1][2] | Corrosion, Exclamation Mark | P260, P264, P280, P302+P352, P303+P361+P353, P362, P363 |
| Eye Damage/Irritation | Causes serious eye irritation and may cause serious eye damage.[1][2] | Corrosion | P280, P305+P351+P338 |
| Acute Toxicity (Inhalation) | Harmful if inhaled; may cause respiratory irritation.[1][2] | Exclamation Mark | P261, P271, P304+P340, P312 |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] | Exclamation Mark | P280 |
| Specific Target Organ Toxicity | May cause damage to organs.[1] | Health Hazard | P260 |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Health Hazard | Not explicitly provided in search results |
This table is a synthesis of information from safety data sheets for this compound and structurally similar compounds. Always refer to the specific SDS for the material you are handling.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling N-(4-Bromobenzyl)cyclohexanamine hydrochloride
Essential Safety and Handling Guide for N-(4-Bromobenzyl)cyclohexanamine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a compound that should be considered hazardous until thoroughly characterized.[3]
Personal Protective Equipment (PPE)
Due to the anticipated hazards of skin irritation, serious eye irritation, and potential respiratory irritation based on similar compounds, a comprehensive PPE plan is mandatory to prevent exposure.[2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to ensure safety when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[5]
Handling Procedures
-
Avoid Contact: Prevent all direct contact with the substance. Do not allow it to come into contact with skin, eyes, or clothing.[2]
-
Avoid Inhalation: Do not breathe dust or vapors.[2]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is crucial to prevent environmental contamination. As a brominated organic compound, it must be treated as hazardous halogenated waste.[8]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including any contaminated lab supplies and rinsates from cleaning glassware, in a designated and clearly labeled "Halogenated Organic Waste" container.[4][8]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[8][9] The disposal cost and method for halogenated waste are significantly different.[9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4]
Disposal Procedure
-
Institutional Guidelines: Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. trc-corp.com [trc-corp.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
